3-Aminopyridazine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminopyridazine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-3-4-1-2-8-9-5(4)7/h1-2H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCPKMCDMNLLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-Aminopyridazine-4-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridazine-4-carbonitrile and its derivatives are important heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their rigid, planar structure and multiple functional groups make them attractive scaffolds for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the primary synthesis methods for 3-amino-5-arylpyridazine-4-carbonitriles, a key class of these derivatives. Due to the prevalence of published literature on these 5-aryl substituted compounds, this guide will focus on the well-established one-pot, three-component synthesis. While direct synthetic routes to the unsubstituted this compound are not as extensively documented in readily available literature, the methodologies presented here for the 5-aryl derivatives offer a robust and adaptable foundation for further synthetic exploration.
One-Pot, Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles
The most widely reported and efficient method for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles is a one-pot, three-component reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate.[1][2] This method is advantageous due to its operational simplicity, mild reaction conditions (typically room temperature), and good to excellent yields.[1][2]
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: One-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
Experimental Protocol
The following is a general experimental protocol for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, based on procedures described in the literature.[1]
Materials:
-
Arylglyoxal (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (80% solution, 4 mmol)
-
Ethanol
-
Water
Procedure:
-
In a suitable reaction flask, prepare a 1:1 mixture of ethanol and water (e.g., 3 mL).
-
Add the arylglyoxal (1 mmol) to the solvent mixture.
-
To this solution, add hydrazine hydrate (4 mmol) and stir the mixture at room temperature for 30 minutes.
-
After 30 minutes, add malononitrile (1 mmol) to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for an additional 30 minutes.
-
The product will typically precipitate out of the solution as a solid.
-
Collect the solid product by filtration.
-
Wash the collected solid with hot water (2 x 5 mL).
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Reaction Mechanism
The reaction proceeds through a series of steps, initiated by the formation of a hydrazone from the arylglyoxal and hydrazine hydrate. This is followed by a Knoevenagel condensation with malononitrile and subsequent cyclization to form the pyridazine ring.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Quantitative Data Summary
The following table summarizes the yields and melting points for a selection of synthesized 3-amino-5-arylpyridazine-4-carbonitriles from the literature.
| Aryl Group (Ar) | Yield (%) | Melting Point (°C) | Reference |
| Phenyl | 78 | 247 (dec.) | [1] |
| 4-Chlorophenyl | 87 | >290 (dec.) | [2] |
| 4-Bromophenyl | 85 | >290 (dec.) | [2] |
| 4-Methylphenyl | 82 | 278-280 (dec.) | [1] |
| 4-Methoxyphenyl | 80 | 265-267 (dec.) | [1] |
| 2,4-Dichlorophenyl | 88 | 285-287 (dec.) | [1] |
| 3,4-Dimethoxyphenyl | 75 | 248-250 (dec.) | [1] |
Alternative Synthesis Routes
While the three-component reaction is predominant, other methods for the synthesis of the broader class of 3-aminopyridazines have been reported. These can be categorized as follows:
-
Nucleophilic Substitution: This approach involves the substitution of a leaving group, typically a halogen, on a pre-formed pyridazine ring with an amino group. For example, 3,6-dichloropyridazine can be aminated using aqueous ammonia at elevated temperatures and pressures.[3] This method is useful for introducing an amino group onto a pyridazine core that may be difficult to construct through cyclization.
-
Condensation of Dicarbonyl Compounds: The reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine is a classical method for pyridazine synthesis. For the preparation of aminopyridazines, a β-ketonitrile can be condensed with hydrazine hydrate, often in the presence of an acid or base catalyst.[3] The regioselectivity of this reaction can be a concern with unsymmetrical dicarbonyl precursors.
Caption: Overview of major synthetic routes to 3-aminopyridazines.
Conclusion
The one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles stands out as a highly efficient and practical method for accessing this important class of compounds. The mild reaction conditions, high yields, and operational simplicity make it an attractive choice for both academic research and industrial applications. While the synthesis of the parent this compound remains a topic for further investigation, the methodologies detailed in this guide provide a solid foundation for the synthesis of a wide range of 5-aryl derivatives, enabling further exploration of their potential in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
Technical Guide: Physicochemical Properties of 3-Aminopyridazine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridazine-4-carbonitrile is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a scaffold found in numerous biologically active molecules. The presence of both an amino group and a nitrile group suggests its potential as a versatile building block for the synthesis of more complex pharmaceutical agents. This document provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of this compound, along with insights into its potential biological activities based on related structures.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. While experimental data for some properties are limited, predicted values from computational models are included to provide a comprehensive profile.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 119581-52-1 | [1][2] |
| Molecular Formula | C₅H₄N₄ | [1] |
| Molecular Weight | 120.11 g/mol | [1][2] |
| Melting Point | Not available. (A related derivative, 3-Amino-5-phenylpyridazine-4-carbonitrile, decomposes at 247 °C) | [3] |
| Solubility | Predicted to have moderate aqueous solubility. | General assessment based on structure |
| logP (Predicted) | -0.2 | [1] |
| pKa (Predicted) | Basic pKa estimated around 2-4 (pyridazine ring nitrogens); Acidic pKa not significant. | General assessment based on structure |
| SMILES | C1=CN=NC(=C1C#N)N | [4] |
| InChI | InChI=1S/C5H4N4/c6-5-3-1-2-7-8-4(5)9/h1,3H,(H2,6,7,8) | [5] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound and its derivatives is a one-pot, three-component reaction.[3]
Materials:
-
Malononitrile
-
A suitable glyoxal derivative (e.g., glyoxal for the parent compound)
-
Hydrazine hydrate
-
Ethanol
-
Water
Procedure:
-
Dissolve malononitrile (1 equivalent) and the glyoxal derivative (1 equivalent) in a 1:1 mixture of ethanol and water.
-
To this solution, add hydrazine hydrate (2-4 equivalents) dropwise at room temperature with continuous stirring.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The product typically precipitates out of the solution upon completion of the reaction.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[6]
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. For a related compound, 3-amino-5-phenylpyridazine-4-carbonitrile, characteristic proton signals appear in the aromatic region, along with a broad singlet for the amino protons that is exchangeable with D₂O.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to be observed for this compound would include N-H stretching vibrations for the amino group, a sharp C≡N stretching band for the nitrile group, and C=N and C=C stretching vibrations characteristic of the pyridazine ring. For a similar derivative, these peaks are observed around 3437-3300 cm⁻¹ (N-H), 2219 cm⁻¹ (C≡N), and 1641-1441 cm⁻¹ (ring vibrations).[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of this compound (120.11).
Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not extensively documented, the broader class of aminopyridazine derivatives has shown significant pharmacological potential.
Potential Mechanisms of Action:
-
GABA-A Receptor Antagonism: Aminopyridazine derivatives have been identified as antagonists of the GABA-A receptor, suggesting potential applications in neurological disorders.
-
Enzyme Inhibition: The aminopyridazine scaffold is present in molecules that inhibit various enzymes, indicating a potential for this compound to be explored as an enzyme inhibitor in different therapeutic areas.
-
Anticancer Activity: Some aminopyridine-based derivatives have demonstrated potential as anticancer agents by targeting enzymes like tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase.
Given the structural similarities to other biologically active aminopyridines, a plausible signaling pathway that could be modulated by this compound or its derivatives is the GABAergic signaling pathway.
Caption: Potential antagonistic effect on the GABA-A receptor signaling pathway.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the known biological activities of related compounds make it an attractive starting point for the development of novel therapeutics. Further studies are warranted to fully elucidate its physicochemical properties, biological targets, and mechanisms of action. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. 4-Aminopyridazine-3-carbonitrile | C5H4N4 | CID 6415966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 3-aminopyridine-4-carbonitrile (C6H5N3) [pubchemlite.lcsb.uni.lu]
- 5. 4-Aminopyridine-3-carbonitrile | C6H5N3 | CID 577016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
3-Aminopyridazine-4-carbonitrile CAS number and identification
CAS Number: 119581-52-1
This technical guide provides a comprehensive overview of 3-Aminopyridazine-4-carbonitrile, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, structural characteristics, synthesis protocols, and potential applications based on the current scientific literature.
Chemical Identification and Properties
This compound is a pyridazine derivative characterized by an amino group at the 3-position and a nitrile group at the 4-position. Its core structure is a six-membered aromatic ring containing two adjacent nitrogen atoms.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 119581-52-1 | [1][2] |
| Molecular Formula | C₅H₄N₄ | [1] |
| Molecular Weight | 120.11 g/mol | [1][3] |
| Appearance | Light yellow to brown solid | [1] |
| Purity | ≥97% | [1] |
| Storage Condition | Room temperature, dry | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be inferred from the well-established procedures for its derivatives, particularly the 3-amino-5-arylpyridazine-4-carbonitriles. A highly efficient and common method is a one-pot, three-component reaction.
Postulated One-Pot Three-Component Synthesis
This proposed synthesis involves the reaction of glyoxal, malononitrile, and hydrazine hydrate in a suitable solvent system. This method is adapted from the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, where arylglyoxals are used instead of glyoxal.[4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxal (1 equivalent) and malononitrile (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% solution, 4 equivalents) dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the product is expected to precipitate out of the solution. Collect the precipitate by filtration.
-
Purification: Wash the collected solid with hot water and then recrystallize from a suitable solvent like ethanol to obtain the purified this compound.
Diagram 1: Postulated Synthesis of this compound
Spectroscopic Data (Predicted and from Related Compounds)
While specific spectral data for this compound is not widely published, data from its derivatives can provide expected characteristic signals.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the amino protons and the pyridazine ring protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridazine ring and the nitrile carbon. The nitrile carbon would appear in the characteristic region for cyano groups. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C≡N stretching of the nitrile group, and C=N and C=C stretching of the pyridazine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 120.11 g/mol . |
Note: For 3-amino-5-phenylpyridazine-4-carbonitrile, characteristic IR peaks are observed at approximately 3437, 3300 (NH₂), and 2219 (C≡N) cm⁻¹. The ¹H NMR shows signals for the aromatic and amino protons, and the ¹³C NMR displays peaks for the pyridazine and phenyl ring carbons, as well as the nitrile carbon.[5]
Potential Applications in Drug Development and Research
The pyridazine and aminopyridine scaffolds are prevalent in many biologically active compounds, suggesting potential therapeutic applications for this compound as a building block or a lead compound.
Kinase Inhibition
The aminopyridine and related heterocyclic cores are known to be effective scaffolds for the development of kinase inhibitors.[6][7] These compounds can target the ATP-binding site of kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Screening of libraries containing aminopyridine derivatives has led to the identification of potent inhibitors for various kinases, including Aurora kinases and MPS1 kinase.[6]
Diagram 2: General Workflow for Kinase Inhibitor Screening
Neurological Disorders
Aminopyridines are known to act as potassium channel blockers.[8] This mechanism of action is relevant for the treatment of certain neurological disorders. For instance, 4-aminopyridine is used to improve walking in patients with multiple sclerosis by restoring conduction in demyelinated nerve fibers.[9] Given its structural similarity, this compound could be investigated for similar activities.
Diagram 3: Potential Mechanism of Action in Neurological Disorders
Conclusion
This compound is a versatile heterocyclic compound with significant potential as an intermediate in the synthesis of novel bioactive molecules. While specific experimental data for this compound is limited in publicly available literature, its structural relationship to well-studied aminopyridines and pyridazines suggests promising avenues for research in kinase inhibition and the modulation of ion channels for the treatment of various diseases. Further investigation is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4-Aminopyridazine-3-carbonitrile | C5H4N4 | CID 6415966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vet.purdue.edu [vet.purdue.edu]
Spectroscopic Profile of 3-Aminopyridazine-4-carbonitrile Derivatives: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for a compound closely related to 3-Aminopyridazine-4-carbonitrile, specifically 3-amino-5-phenylpyridazine-4-carbonitrile. Due to the limited availability of direct experimental data for this compound, this document presents a detailed analysis of a structurally analogous derivative to offer valuable insights for researchers, scientists, and professionals in drug development. The methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed, along with a summary of the spectral data in structured tables.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural features. The pyridazine core, coupled with amino and cyano functionalities, provides a versatile scaffold for the synthesis of novel bioactive molecules. Understanding the spectroscopic properties of this and related compounds is crucial for their identification, characterization, and the elucidation of their roles in various chemical and biological processes. This guide focuses on the spectral characteristics of 3-amino-5-phenylpyridazine-4-carbonitrile, a representative derivative that shares the same core structure.
Spectral Data Summary
The following tables summarize the key spectral data obtained for 3-amino-5-phenylpyridazine-4-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 3-amino-5-phenylpyridazine-4-carbonitrile
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.75 | s | 1H | Ar-H |
| 7.65-7.57 | m | 5H | Ar-H |
| 7.39 | bs | 2H | NH₂ (exchanged with D₂O) |
Table 2: ¹³C NMR Spectral Data of 3-amino-5-phenylpyridazine-4-carbonitrile
| Chemical Shift (δ, ppm) | Assignment |
| 159.37 | C |
| 142.17 | C |
| 141.96 | C |
| 133.47 | C |
| 130.98 | CH |
| 129.53 | CH |
| 129.09 | CH |
| 114.96 | C (CN) |
| 93.62 | C |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for 3-amino-5-phenylpyridazine-4-carbonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3437, 3300 | Strong | N-H stretching (NH₂) |
| 3105 | Medium | C-H stretching (Aromatic) |
| 2219 | Strong | C≡N stretching (Nitrile) |
| 1641 | Strong | N-H bending (NH₂) |
| 1562, 1498, 1474, 1441 | Medium-Strong | C=C and C=N stretching (Aromatic/Pyridazine ring) |
| 1162 | Medium | C-N stretching |
| 764 | Strong | C-H bending (Aromatic) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-amino-5-phenylpyridazine-4-carbonitrile
| m/z | Relative Intensity (%) | Assignment |
| 196 | 70 | [M]⁺ |
| 168 | 24 | [M - N₂]⁺ |
| 140 | 68 | [M - C₂H₂N₂]⁺ |
| 127 | 17 | |
| 114 | 44 | |
| 102 | 100 | |
| 87 | 25 | |
| 76 | 88 | |
| 74 | 48 | |
| 66 | 61 | |
| 63 | 74 | |
| 51 | 96 | |
| 50 | 80 |
Note: The data presented is for 3-amino-5-phenylpyridazine-4-carbonitrile as a proxy for this compound.[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for compounds of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum of the solid sample is typically recorded using the KBr pellet method. A small amount of the compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic organic compound.
References
Solubility Profile of 3-Aminopyridazine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminopyridazine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from related compounds and synthesis protocols. Furthermore, it outlines a detailed, generalized experimental protocol for determining the precise solubility of this compound in various solvents.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy. It is governed by the principle of "like dissolves like," where a solute's polarity and capacity for hydrogen bonding dictate its ability to dissolve in a given solvent. For a crystalline solid like this compound, the dissolution process involves overcoming the lattice energy of the crystal and establishing favorable interactions between the solute and solvent molecules.
Qualitative Solubility of this compound
Based on the analysis of structurally similar compounds and available synthesis documentation, a qualitative solubility profile for this compound has been compiled. The presence of an amino group and a nitrile group, along with the nitrogen-containing pyridazine ring, suggests that the molecule possesses polar characteristics and can act as both a hydrogen bond donor and acceptor.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Expected Solubility |
| Polar Protic | Water, Ethanol, Methanol | Low to moderate. Likely more soluble in alcohols than in water. Synthesis procedures indicate purification by recrystallization from ethanol, suggesting increased solubility at higher temperatures.[1][2] |
| Polar Aprotic | DMSO, DMF | High. These solvents are effective at solvating polar molecules with hydrogen bonding capabilities. NMR studies of related compounds are often conducted in DMSO-d6.[1] |
| Non-Polar | Hexane, Toluene | Very Low. The polar nature of this compound makes it unlikely to dissolve in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Low. While slightly polar, DCM is generally a poor solvent for highly polar, crystalline compounds. |
Note: This table is based on qualitative inferences and should be confirmed by experimental data.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a generalized method for determining the equilibrium solubility of this compound.
Materials
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in standard units such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Repeat the experiment at different temperatures to assess the temperature dependence of solubility.
-
Visualizing Key Concepts
To further aid in the understanding of the principles and processes involved in solubility determination, the following diagrams are provided.
Caption: Factors Influencing the Solubility of a Compound.
Caption: General Workflow for Experimental Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the reviewed literature, a strong qualitative understanding can be established based on its chemical structure and the behavior of analogous compounds. It is anticipated to exhibit favorable solubility in polar aprotic solvents like DMSO and moderate, temperature-dependent solubility in polar protic solvents such as ethanol. For drug development and formulation purposes, it is imperative that the outlined experimental protocol is followed to generate precise quantitative solubility data. This will enable informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately impacting the compound's journey from the laboratory to clinical application.
References
The Versatile Heterocycle: A Technical Guide to 3-Aminopyridazine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic use of heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with desired functions. Among these, 3-aminopyridazine-4-carbonitrile has emerged as a highly versatile and valuable scaffold. Its unique arrangement of nitrogen atoms and reactive functional groups—an amino group ortho to a nitrile—provides a powerful platform for the synthesis of a diverse array of fused heterocyclic systems. This technical guide delves into the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of potent kinase inhibitors for targeted cancer therapy.
Physicochemical Properties and Spectroscopic Data
This compound is a stable, typically solid compound at room temperature.[1] Its structure, featuring both hydrogen bond donors (amino group) and acceptors (nitrile and pyridazine nitrogens), governs its solubility and intermolecular interactions, making it a favorable fragment for drug design.
Table 1: Physicochemical and Spectroscopic Data for this compound and a Phenyl Derivative
| Property | This compound | 3-Amino-5-phenylpyridazine-4-carbonitrile |
| Molecular Formula | C₅H₄N₄ | C₁₁H₈N₄ |
| Molecular Weight | 120.11 g/mol [1] | 196.21 g/mol |
| Appearance | Light yellow to brown solid[1] | White solid |
| Melting Point | Not widely reported | 247 °C (dec.) |
| ¹H-NMR (300 MHz, DMSO-d₆) δ (ppm) | Data not available in searched sources | 8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, NH₂) |
| ¹³C-NMR (75.5 MHz, DMSO-d₆) δ (ppm) | Data not available in searched sources | 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62 |
| FT-IR νₘₐₓ (cm⁻¹) | N-H stretches (~3400), C≡N stretch (~2240), C-N vibrations (~1600)[2] | 3437, 3300, 3105 (N-H, C-H), 2219 (C≡N), 1641, 1562 (C=N, C=C) |
| Mass Spectrum m/z (%) | Data not available in searched sources | 196 ([M⁺], 70), 168 (24), 140 (68), 102 (100), 76 (88), 51 (96) |
Synthesis of this compound Derivatives
A highly efficient and atom-economical method for the synthesis of this compound derivatives is the one-pot, three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate.[3][4][5] This straightforward procedure, typically conducted at room temperature, offers high yields and tolerates a variety of functional groups on the aryl substituent.
Experimental Protocol: One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[5]
Materials:
-
Arylglyoxal (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (80%, 4 mmol)
-
Ethanol
-
Water
Procedure:
-
In a suitable reaction flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).
-
To this stirring solution, add hydrazine hydrate (80%, 4 mmol) at room temperature.
-
Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product typically precipitates out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with hot water (2 x 5 mL).
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 3-amino-5-arylpyridazine-4-carbonitrile.
Application as a Building Block for Kinase Inhibitors
The true synthetic power of this compound lies in its ability to serve as a precursor to fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This scaffold is a bioisostere of the adenine core of ATP and is recognized as a "privileged scaffold" in kinase inhibitor design, as it can effectively mimic hinge-binding interactions in the ATP-binding site of various kinases.[6][7]
Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones[8]
This protocol describes a general two-step process where the aminopyridazine-carbonitrile is first converted to a pyrazole-o-aminonitrile, which is then cyclized.
Step 1: Formation of Pyrazole-o-aminonitriles (General Concept)
-
The 3-amino-pyridazine-4-carbonitrile core can be elaborated through reactions that engage the amino and nitrile functionalities. For instance, reaction with reagents like ethoxymethylenemalononitrile can lead to more complex aminonitrile precursors.[8]
Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
A solution of the appropriate 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one.[9]
This pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in the development of inhibitors for several critical cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.[6][10][11]
Targetin_g Cancer-Related Kinases
Derivatives of this compound have demonstrated significant inhibitory activity against key kinases implicated in tumor growth, proliferation, and angiogenesis.
Table 2: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line (for cellular assays) | Reference |
| Compound 12b | VEGFR-2 | 0.063 | - | [12] |
| Compound 15 | EGFR | 0.135 | - | [13] |
| Compound 16 | EGFR | 0.034 | - | [13] |
| Compound II-1 | VEGFR-2 | 5.90 (cellular activity) | HepG2 | [14] |
| SI221 | Src Family Kinases | Not specified, but potent | Glioblastoma cell lines | [11] |
| SI388 | Src | Potent, Ki not specified | Glioblastoma cell lines | [15] |
| Compound 12b | EGFR (wild type) | Not specified, but potent | A549, HCT-116 | [16] |
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[4][17][18] Inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and subsequent pathway activation.[16]
References
- 1. This compound [myskinrecipes.com]
- 2. 4-Aminopyridazine-3-carbonitrile (20865-26-3) for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Aminopyridazine-4-carbonitrile Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine nucleus is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Among its derivatives, 3-aminopyridazine-4-carbonitrile and its analogues are of particular interest due to their potential as intermediates in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a well-established synthetic route to substituted 3-aminopyridazine-4-carbonitriles, focusing on a one-pot, three-component reaction. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the practical application of this methodology.
Introduction: The Pyridazine Core in Drug Discovery
Pyridazines, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, have been a subject of extensive research in organic and medicinal chemistry. The arrangement of the nitrogen atoms imparts unique physicochemical properties to the pyridazine ring, influencing its biological activity and making it a valuable pharmacophore. While the first pyridazine was synthesized by Emil Fischer via the condensation of phenylhydrazine and levulinic acid, the exploration of its diverse derivatives continues to yield compounds with significant therapeutic potential.[1]
This guide focuses on the synthesis of compounds based on the this compound core. While the specific historical details of the initial discovery of the parent compound, this compound (CAS Number: 119581-52-1), are not extensively documented in readily available literature, modern synthetic methods have provided efficient access to its derivatives. These derivatives serve as crucial building blocks for more complex molecules with applications in pharmaceutical and agrochemical research.
A prevalent and efficient method for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles is a one-pot, three-component reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate.[2] This approach is advantageous due to its operational simplicity, mild reaction conditions, and good to excellent yields.
Synthetic Pathway: A Three-Component Approach
The synthesis of 3-amino-5-arylpyridazine-4-carbonitriles is typically achieved through a one-pot condensation reaction. The overall transformation is depicted below:
References
A Technical Guide to the Potential Biological Activities of 3-Aminopyridazine-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neurological activities.[1][2] Among these, the 3-aminopyridazine-4-carbonitrile core represents a particularly promising template for the design of novel therapeutic agents due to its versatile chemical handles and potential for multiple points of interaction with biological targets.
This technical guide provides an in-depth overview of the synthesis, potential biological activities, and mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Section 1: Synthesis Strategies
The construction of the this compound scaffold can be efficiently achieved through a one-pot, three-component reaction. This approach offers advantages in terms of procedural simplicity, reduced reaction time, and high yields.[3][4] A common pathway involves the condensation of an arylglyoxal with malononitrile and hydrazine hydrate.[3][4]
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[4]
-
Preparation of Arylglyoxals: Arylglyoxals are first prepared from corresponding acetophenones via oxidation with selenium dioxide (SeO₂) in a dioxane solvent under reflux conditions.
-
Hydrazone Formation: To a solution of hydrazine hydrate (80%) in a 1:1 mixture of water and ethanol, the appropriate arylglyoxal is added. The mixture is stirred at room temperature for approximately 30 minutes to form the corresponding hydrazone intermediate.
-
Cyclization: Malononitrile is then added to the reaction mixture.
-
Reaction Completion: The mixture is stirred at room temperature, and the reaction progress is monitored. The product typically precipitates out of the solution.
-
Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 3-amino-5-arylpyridazine-4-carbonitrile derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]
Section 2: Anticancer Activity
The pyridazine scaffold is a core component of numerous compounds investigated for anticancer activity.[5] Derivatives of this compound are explored as potential cytotoxic agents that function through various mechanisms, most notably through the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action 1: Kinase Inhibition
Many heterocyclic compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
CDK2 is a key enzyme that, in complex with Cyclin E or Cyclin A, controls the transition from the G1 to the S phase of the cell cycle.[6] Inhibition of CDK2 leads to cell cycle arrest and prevents cancer cell proliferation.[7][8] Pyrazole and pyrazolo-pyridazine derivatives, which are structurally related to the target scaffold, have shown potent CDK2 inhibitory activity.[5][9]
Caption: CDK2 inhibition by 3-aminopyridazine derivatives disrupts the cell cycle.
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[10] Tumors require angiogenesis to grow and metastasize. Inhibiting VEGFR-2 is a validated anti-cancer strategy that effectively chokes off a tumor's blood supply.[11] Various heterocyclic scaffolds, including furopyrimidines and thienopyrimidines, are known potent VEGFR-2 inhibitors.[12]
Caption: VEGFR-2 inhibition by 3-aminopyridazine derivatives blocks angiogenesis.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic potential of novel compounds is primarily assessed by in vitro assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for potency. The following tables summarize IC₅₀ values for representative pyridazine derivatives and structurally related compounds.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity (Data from structurally related furopyrimidine and thienopyrimidine derivatives)
| Compound ID | Scaffold Type | IC₅₀ (nM) | Reference |
| Sorafenib | (Reference Drug) | 90 | [13] |
| 15b | Furo[2,3-d]pyrimidine | 99.5% inhibition at 10 µM | [12] |
| 21b | Thieno[2,3-d]pyrimidine | 33.4 | [12] |
| 21e | Thieno[2,3-d]pyrimidine | 21 | [12] |
| 9d | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | 2600 (2.6 µM) | [1] |
Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines (Data from various pyridazine and pyrimidine-carbonitrile derivatives)
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Doxorubicin | MCF-7 | Breast | 40.0 | [14] |
| Compound 2 | MCF-7 | Breast | 0.013 | [15] |
| Compound 3b | MCF-7 | Breast | 6.13 | [14] |
| Compound 10e | MCF-7 | Breast | 14.5 | [14] |
| Compound 12c | UO-31 | Renal | <1 (Potent) | [16] |
| Compound 91b | HCT-116 | Colon | 1.14 | [13] |
Experimental Protocols
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[18] Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme. Luminescence-based assays that measure ATP consumption are common.
-
Reagent Preparation: Prepare a 1x kinase buffer and a master mix containing the kinase substrate (e.g., Poly(Glu,Tyr)) and ATP.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
Reaction Setup: In a solid white 96-well plate, add the master mix to all wells. Add the diluted test inhibitor to the appropriate wells. Add buffer only to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
Enzyme Addition: Add the diluted recombinant human VEGFR-2 enzyme to all wells except the "Blank" wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle agitation.
-
Detection: Stop the reaction and measure the remaining ATP using a commercial kit like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Signal Measurement: Measure the luminescence signal using a plate reader. A higher signal corresponds to less ATP consumed, indicating stronger kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.[19]
Section 3: Antimicrobial Activity
Heterocyclic compounds containing nitrogen and functional groups like amines and nitriles are frequently investigated for antimicrobial properties.[20][21] Derivatives of this compound are therefore plausible candidates for development as antibacterial or antifungal agents.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: In Vitro Antimicrobial Activity of Structurally Related Aminopyrazine Derivatives
| Compound ID | Microorganism | MIC (µM) | Reference |
| Pyrazinamide | M. tuberculosis H37Rv | Standard | [22] |
| Compound 8 | M. tuberculosis H37Rv | 6 | [22] |
| Compound 9 | M. tuberculosis H37Rv | 6.25 µg/mL | [22] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).
-
Controls: Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Section 4: Other Potential Biological Activities
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Some pyridazinone and pyridine derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[2][23][24] For instance, certain 3-hydroxy-pyridine-4-one derivatives have shown significant inhibition of edema in animal models.[23] While data on the specific this compound core is limited, the structural similarities suggest this is a viable area for investigation.
Table 4: In Vivo Anti-inflammatory Activity of Related Pyridine Derivatives
| Compound | Model | Dose | % Inhibition of Edema | Reference |
| Indomethacin | Croton oil-induced ear edema | 10 mg/kg | 65% | [23] |
| Compound A | Croton oil-induced ear edema | 20 mg/kg | 37% | [23] |
| Compound C | Croton oil-induced ear edema | 200 mg/kg | 50% | [23] |
Conclusion
The this compound scaffold is a versatile and promising core for the development of novel therapeutic agents. The existing literature on related pyridazine and pyrimidine structures strongly supports its potential in oncology, particularly as an inhibitor of critical kinases like CDK2 and VEGFR-2. The straightforward and efficient synthetic routes available for this scaffold further enhance its appeal for medicinal chemistry campaigns. While extensive biological data on this specific core is still emerging, the potential for anticancer, antimicrobial, and anti-inflammatory activities makes it a high-priority target for further investigation and lead optimization in drug discovery programs.
References
- 1. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 5. mdpi.com [mdpi.com]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 3-Aminopyridazine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-Aminopyridazine-4-carbonitrile. Due to a lack of publicly available experimental data for the parent compound, this document focuses on the well-documented structural analysis of its 5-aryl derivatives, which serve as a proxy for understanding the core structure. The methodologies and expected spectral characteristics are detailed to guide researchers in the characterization of this class of compounds.
Synthesis and Characterization Overview
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.
The most common synthetic route to the 5-aryl derivatives is a one-pot, three-component reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate in a solvent mixture like ethanol and water at room temperature.[1][2] This approach is efficient and provides a straightforward path to this heterocyclic system.
Quantitative Data Presentation
The following tables summarize the spectroscopic and crystallographic data for representative 5-aryl derivatives of this compound. This data is crucial for confirming the molecular structure.
Table 1: Spectroscopic Data for 3-Amino-5-phenylpyridazine-4-carbonitrile
| Technique | Data |
| ¹H-NMR (300 MHz, DMSO-d₆) | δ 8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, NH₂)[1] |
| ¹³C-NMR (DMSO-d₆) | δ 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62[1] |
| FT-IR (KBr, cm⁻¹) | 3437, 3300 (NH₂), 2219 (C≡N), 1641, 1562, 1498, 1474, 1441[1] |
| Mass Spectrum (m/z, %) | 196 ([M⁺], 70), 168 (24), 140 (68), 127 (17), 114 (44), 102 (100)[1] |
Table 2: Spectroscopic Data for 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile
| Technique | Data |
| ¹H-NMR (300 MHz, DMSO-d₆) | δ 8.71 (s, 1H, Ar), 7.78–7.70 (m, 2H, Ar), 7.40 (bs, 2H, NH₂), 7.38 (t, J=8.4 Hz, 2H, Ar)[2] |
| ¹³C-NMR (DMSO-d₆) | δ 165.50, 159.31, 141.90, 141.22, 131.74, 131.62, 116.78, 116.48, 114.91[2] |
| FT-IR (KBr, cm⁻¹) | 3450, 3300 (NH₂), 2220 (C≡N), 1646, 1594, 1560, 1496[2] |
| Mass Spectrum (m/z, %) | 232 ([M+2]⁺, 34), 230 ([M]⁺, 100), 202 (20), 174 (12), 140 (20)[2] |
Table 3: Crystallographic Data for 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile[3][4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) | 93.401(10) |
| Z | 4 |
Experimental Protocols
General Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[1][2]
This protocol describes a one-pot, three-component reaction.
Materials:
-
Arylglyoxal (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (80%, 4 mmol)
-
Ethanol
-
Water
Procedure:
-
A mixture of the arylglyoxal (1 mmol) and hydrazine hydrate (4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.
-
Malononitrile (1 mmol) is then added to the reaction mixture.
-
The mixture is stirred for an additional 30 minutes at room temperature.
-
The resulting precipitate is collected by filtration.
-
The solid product is washed with hot water (2 x 5 mL).
-
The crude product is purified by recrystallization from ethanol.
Spectroscopic and Crystallographic Analysis
¹H and ¹³C NMR: Spectra are recorded on a 300 MHz spectrometer using DMSO-d₆ as the solvent and Tetramethylsilane (TMS) as the internal standard.[2]
FT-IR: Spectra are recorded on a Fourier-transform infrared spectrometer using KBr discs.[2]
Mass Spectrometry: Mass spectra are obtained using an appropriate ionization method (e.g., electron ionization).
Single-Crystal X-ray Diffraction: A single crystal of suitable quality is mounted on a diffractometer. The data is collected at a controlled temperature, and the structure is solved and refined using standard crystallographic software.[3]
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow for the structural elucidation of this compound derivatives.
Caption: Synthetic Pathway for 3-Amino-5-arylpyridazine-4-carbonitriles.
Caption: Workflow for Structural Elucidation.
References
Commercial Suppliers and Technical Guide for 3-Aminopyridazine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Aminopyridazine-4-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines commercial suppliers, summarizes key technical data, presents a detailed synthetic protocol, and visualizes its potential role in cellular signaling pathways.
Commercial Supplier Overview
This compound (CAS No: 119581-52-1) is available from a range of commercial suppliers specializing in research chemicals. The following table summarizes the publicly available data from several of these suppliers to facilitate easy comparison for procurement and experimental planning.
| Supplier | Product Code/CAS No. | Purity/Specification | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |
| BLD Pharm | 119581-52-1 | Not specified | C₅H₄N₄ | 120.11 | Keep in dark place, sealed in dry, 2-8°C[1] |
| Fluorochem (via CymitQuimica) | 119581-52-1 | 97% | C₅H₄N₄ | 120.115 | Not specified |
| MySkinRecipes | 81121 | ≥97% | C₅H₄N₄ | 120.11 | Room temperature, dry |
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 119581-52-1 | [1] |
| Molecular Formula | C₅H₄N₄ | [1] |
| Molecular Weight | 120.11 | [1] |
| Appearance | Light yellow to brown solid | MySkinRecipes |
| Purity | ≥97% | Fluorochem, MySkinRecipes |
| Storage | 2-8°C, dry, dark place | [1] |
Synthesis of 3-Aminopyridazine Derivatives: A General Protocol
The synthesis of this compound and its derivatives can be achieved through various routes. A particularly efficient method is a one-pot, three-component reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate.[2][3] This approach is advantageous due to its mild reaction conditions and high atom economy.[3]
Experimental Protocol: One-Pot Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles
This protocol is adapted from a general method for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles and can be modified for the synthesis of the target compound by using glyoxal instead of an arylglyoxal.[2][3]
Materials:
-
Arylglyoxal (or glyoxal) (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (80% solution, 4 mmol)
-
Ethanol
-
Water
Procedure:
-
In a suitable flask, prepare a 1:1 mixture of ethanol and water (3 mL).[3]
-
Dissolve the arylglyoxal (1 mmol) in the ethanol/water mixture.[3]
-
Add hydrazine hydrate (4 mmol) to the solution at room temperature with continuous stirring.[3]
-
Stir the mixture for 30 minutes at room temperature to facilitate the formation of the hydrazone intermediate.[2]
-
To this reaction mixture, add malononitrile (1 mmol) and continue stirring at room temperature for an additional 30 minutes.[2]
-
The product will typically precipitate out of the solution as a solid.[3]
-
Collect the precipitate by filtration.
-
Wash the collected solid with hot water (2 x 5 mL) to remove any water-soluble impurities.[3]
-
The crude product can be further purified by recrystallization from ethanol to yield the desired 3-amino-5-arylpyridazine-4-carbonitrile.[3]
Logical Workflow for Synthesis:
References
Methodological & Application
Application Notes & Protocols for the One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the efficient one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. This class of nitrogen-containing heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its potential biological and pharmaceutical activities. The described method offers a straightforward and environmentally friendly approach, proceeding at room temperature with good yields and short reaction times.[1][2][3]
Introduction
Pyridazine derivatives are recognized for their diverse pharmacological properties, including analgesic, insecticidal, fungicidal, cardiotonic, and bactericidal activities.[2] The synthesis of novel pyridazine scaffolds is a key area of research in the development of new therapeutic agents. The one-pot, three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate presents an efficient and atom-economical method for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[1][2][3] This approach simplifies the synthetic process, reduces waste, and allows for the rapid generation of a library of substituted pyridazine derivatives for further investigation.
Reaction Principle
The synthesis proceeds via a tandem reaction sequence initiated by the formation of a monohydrazone from the reaction between an arylglyoxal and hydrazine hydrate. Subsequent addition of malononitrile leads to a cyclization reaction, affording the desired 3-amino-5-arylpyridazine-4-carbonitrile product. The reaction is typically carried out in a benign solvent system of water and ethanol at room temperature.[2]
Experimental Workflow
The following diagram illustrates the workflow for the one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
References
Application Notes and Protocols for N-alkylation of 3-Aminopyridazine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridazine-4-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug development due to its structural resemblance to endogenous purines and pyrimidines. The introduction of alkyl groups through N-alkylation can significantly modulate the physicochemical and pharmacological properties of molecules, making it a crucial step in the synthesis of novel drug candidates. This document provides a detailed protocol for the N-alkylation of this compound, based on established methods for analogous heterocyclic systems. The protocol addresses the potential for regioselectivity and offers a starting point for reaction optimization.
Challenges in N-alkylation of this compound
The N-alkylation of this compound presents a regioselectivity challenge due to the presence of multiple nucleophilic nitrogen atoms: the exocyclic amino group and the two nitrogen atoms within the pyridazine ring. The electron-withdrawing nature of the pyridazine ring and the adjacent cyano group decreases the nucleophilicity of the exocyclic amino group. Consequently, alkylation is likely to occur preferentially at one of the ring nitrogen atoms. The specific site of alkylation (N1 or N2) will be influenced by steric and electronic factors. It is crucial to experimentally determine the structure of the resulting product(s) using techniques such as NMR spectroscopy (NOE, HMBC) and X-ray crystallography.
Proposed Signaling Pathway/Logical Relationship
The following diagram illustrates the possible outcomes of the N-alkylation reaction, highlighting the issue of regioselectivity.
Caption: Potential regiochemical outcomes of N-alkylation.
Experimental Protocol: N-alkylation using Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF))
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
-
Reagents for work-up (e.g., water, ethyl acetate, brine)
-
Silica gel for column chromatography
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and carcinogenic; handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the base (1.1 - 2.0 eq). For a mild base like K₂CO₃, use 2.0 equivalents. For a strong base like NaH, use 1.1 equivalents and add it portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes (or at 0 °C for NaH).
-
Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If NaH was used, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).
-
Characterize the product(s) by NMR, mass spectrometry, and other appropriate analytical techniques to determine the yield and regioselectivity.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Step-by-step experimental workflow for N-alkylation.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for the N-alkylation of related aminopyridine and imidazopyridine systems. These conditions can serve as a starting point for the optimization of the N-alkylation of this compound. The expected yields are estimates and will require experimental validation.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Reported/Expected Yield (%) | Reference Analogy |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 50-70 | N-alkylation of imidazopyridines |
| 2 | Ethyl Bromide | NaH | THF | 25-60 | 6-12 | 40-60 | General N-alkylation of heterocycles |
| 3 | Benzyl Bromide | Cs₂CO₃ | ACN | 70 | 16 | 60-80 | Self-limiting alkylation of N-aminopyridinium salts |
| 4 | Isopropyl Iodide | K₂CO₃ | DMF | 80-100 | 12-24 | Lower yields expected due to steric hindrance | General principles of SN2 reactions |
| 5 | Allyl Bromide | NaH | THF | 25-50 | 4-8 | 50-70 | General N-alkylation of heterocycles |
Note: The yields are highly dependent on the specific substrate and alkylating agent and require experimental optimization. Regioselectivity will need to be determined for each reaction.
Conclusion
This application note provides a comprehensive starting protocol for the N-alkylation of this compound. The key challenge in this synthesis is controlling the regioselectivity of the alkylation. Researchers should carefully characterize the products to determine the site of alkylation. The provided protocol and comparative data table offer a solid foundation for developing a robust and optimized synthetic route to novel N-alkylated this compound derivatives for application in drug discovery and development.
Application of 3-Aminopyridazine-4-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminopyridazine-4-carbonitrile scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds.[1] Its inherent chemical features, including hydrogen bond donors and acceptors, and a readily modifiable core, make it an attractive starting point for the development of novel therapeutics. This document provides detailed application notes on the utility of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for oncology and the treatment of neurodegenerative diseases. Accompanying experimental protocols offer guidance for the synthesis and biological evaluation of derivatives based on this promising scaffold.
Application Notes
The this compound core has been identified as a key pharmacophore in the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and neuroinflammatory disorders.
Kinase Inhibition in Oncology
The pyridazine ring system is a well-established bioisostere for other heteroaromatic systems commonly found in kinase inhibitors. Derivatives of this compound have been explored as inhibitors of several key kinases implicated in cancer progression, including:
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many human cancers. The 3-aminopyridazine scaffold can be elaborated to occupy the ATP-binding pocket of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth. Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and autoimmune diseases. Aminopyridazine derivatives have been investigated for their potential to selectively inhibit JAK family members.[2]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Compounds incorporating the this compound moiety have been designed to block the ATP-binding site of VEGFRs, thereby inhibiting tumor angiogenesis.
Neurological Disorders
Beyond oncology, the unique chemical properties of this compound derivatives make them promising candidates for targeting kinases involved in neurodegenerative diseases.[1] For instance, certain kinases are implicated in the pathological processes of Alzheimer's and Parkinson's diseases, and the development of selective inhibitors based on this scaffold is an active area of research.
Quantitative Data Summary
While specific quantitative data for direct derivatives of this compound as kinase inhibitors is emerging, the broader class of aminopyridine and related heterocyclic inhibitors provides a strong rationale for their development. The following table summarizes representative data for related heterocyclic kinase inhibitors to illustrate the potential potency that can be achieved.
| Compound Class | Target Kinase | IC50 (nM) | Cell-based Assay | Reference |
| 3-Aminopyrazole Derivative | Aurora A | 13 | Cell-free | [3] |
| 3-Aminopyrazole Derivative | Aurora B | 79 | Cell-free | [3] |
| 3-Aminopyrazole Derivative | Aurora C | 61 | Cell-free | [3] |
| 3-Methoxypyridine-2-amine | JAK2 | 6 | Myeloproliferative Neoplasms | [4] |
| Pyridine Derivative | VEGFR-2 | 120 | Enzyme Assay | [5] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Derivative | VEGFR-2 | 2600 | Enzyme Assay | [6] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a key intermediate and for a general in vitro kinase inhibition assay, which are fundamental to the exploration of this compound derivatives in a drug discovery setting.
Protocol 1: Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles
This protocol describes a one-pot, three-component reaction for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, which are closely related to the core scaffold and serve as valuable intermediates.
Workflow for the Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles
Caption: Synthetic workflow for 3-amino-5-arylpyridazine-4-carbonitriles.
Materials:
-
Arylglyoxal (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (80%) (1.2 mmol)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the arylglyoxal (1 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution and stir for 30 minutes at room temperature.
-
To this mixture, add malononitrile (1 mmol) and continue stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure 3-amino-5-arylpyridazine-4-carbonitrile derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for determining the in vitro potency (IC50) of test compounds against a target kinase using a luminescence-based assay that measures ADP formation.[7][8]
Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant target kinase (e.g., Aurora A, JAK2, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, low-volume assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of diluted test compound or DMSO (for controls).
-
2 µL of a solution containing the target kinase and its substrate in kinase assay buffer.
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution in kinase assay buffer to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from the this compound scaffold.
Generic Kinase Signaling Pathway
Caption: Inhibition of a kinase signaling pathway.
This diagram illustrates how an extracellular signal (ligand) binding to a receptor can trigger a cascade of intracellular kinase activations, ultimately leading to a cellular response. A kinase inhibitor based on the this compound scaffold can block this pathway by inhibiting a key kinase, thereby preventing the downstream signaling events that drive disease progression.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel small molecule inhibitors targeting key protein kinases. Its synthetic tractability and favorable physicochemical properties make it an attractive core for further optimization in the pursuit of potent and selective drug candidates for the treatment of cancer and other diseases. The protocols and data presented herein provide a framework for researchers to explore the full potential of this promising heterocyclic system in medicinal chemistry.
References
- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Synthesis of Novel Heterocyclic Compounds from 3-Aminopyridazine-4-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-aminopyridazine-4-carbonitrile as a versatile starting material. This ortho-aminonitrile is a valuable building block for the construction of a variety of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Application Notes
This compound possesses adjacent amino and cyano functional groups, making it an ideal precursor for the synthesis of fused pyrimidines, triazines, thiazines, and thiophenes. The electron-rich pyridazine ring, combined with the reactive aminonitrile moiety, allows for a range of cyclization reactions with various electrophilic and nucleophilic reagents.
The resulting fused heterocyclic systems, such as pyrimido[4,5-c]pyridazines, thieno[2,3-c]pyridazines, and triazolo[4,5-c]pyridazines, are scaffolds found in compounds with a wide array of pharmacological properties. These include potential applications as antimicrobial, anticancer, and kinase inhibitors. The protocols outlined below describe key synthetic transformations of this compound to access these valuable heterocyclic cores.
Synthesis of 3-Amino-5-Arylpyridazine-4-carbonitrile Derivatives
A common and efficient method for the synthesis of derivatives of the title compound is a one-pot, three-component reaction. This approach provides rapid access to a library of 5-substituted analogues, which can then be further elaborated.
Experimental Protocol: One-Pot Three-Component Synthesis
This protocol is based on the reaction of an arylglyoxal, malononitrile, and hydrazine hydrate.
Materials:
-
Arylglyoxal (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Hydrazine hydrate (80%, 4.0 mmol)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the arylglyoxal (1.0 mmol) and malononitrile (1.0 mmol) in a 1:1 mixture of ethanol and water (3 mL).
-
To this stirred solution, add 80% hydrazine hydrate (4.0 mmol) at room temperature.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the precipitate by filtration and wash the solid with hot water (2 x 5 mL).
-
The crude product can be purified by recrystallization from ethanol to yield the desired 3-amino-5-arylpyridazine-4-carbonitrile.
Quantitative Data for Synthesized 3-Amino-5-arylpyridazine-4-carbonitriles
| Compound | Ar | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | 78 | 247 (dec.) |
| 1b | 4-Chlorophenyl | 87 | 290 (dec.) |
| 1c | 4-Bromophenyl | 85 | >300 |
| 1d | 4-Methylphenyl | 82 | 278 (dec.) |
Synthesis of Fused Heterocyclic Systems
The following protocols describe the synthesis of various fused heterocyclic systems starting from this compound. These methods are based on established procedures for analogous ortho-aminonitriles.
Synthesis of Pyrimido[4,5-c]pyridazin-4-amine
The reaction of ortho-aminonitriles with formamide is a classical method for the synthesis of fused 4-aminopyrimidines.
Materials:
-
This compound (1.0 mmol)
-
Formamide (10 mL)
Procedure:
-
A mixture of this compound (1.0 mmol) and formamide (10 mL) is heated under reflux for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol or DMF to afford pure pyrimido[4,5-c]pyridazin-4-amine.
Application Notes and Protocols for the Derivatization of 3-Aminopyridazine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-Aminopyridazine-4-carbonitrile, a versatile building block in medicinal chemistry. The following procedures are based on established methods for the derivatization of related heterocyclic amines and are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents. Derivatization of the 3-amino group allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This document outlines general procedures for common derivatization reactions: acylation, urea formation, carbamate synthesis, sulfonylation, and reductive amination.
Derivatization Strategies
The primary amino group of this compound can be functionalized through several common synthetic transformations. The electron-withdrawing nature of the pyridazine ring and the adjacent cyano group can influence the nucleophilicity of the amino group, potentially requiring specific reaction conditions.
Caption: General derivatization pathways of this compound.
Acylation (Amide Formation)
Acylation of the amino group to form an amide is a common strategy to introduce a wide variety of substituents.
Experimental Protocol: Synthesis of N-(4-cyanopyridazin-3-yl)acetamide
Caption: Workflow for the acylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from ethanol to yield N-(4-cyanopyridazin-3-yl)acetamide.
Quantitative Data (Representative):
| Reagent (Acylating Agent) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl chloride | DCM | Triethylamine | 0 to RT | 3 | 85 |
| Benzoyl chloride | Pyridine | - | 0 to RT | 4 | 90 |
| Acetic anhydride | Pyridine | - | 0 to RT | 3 | 88 |
Urea Formation
The reaction with isocyanates provides a straightforward method for the synthesis of urea derivatives.
Experimental Protocol: Synthesis of 1-(4-cyanopyridazin-3-yl)-3-phenylurea
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Add phenyl isocyanate (1.05 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The product may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold THF.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by trituration with diethyl ether or by column chromatography on silica gel.
Quantitative Data (Representative):
| Isocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenyl isocyanate | THF | RT | 18 | 92 |
| Ethyl isocyanate | DCM | RT | 16 | 89 |
| 4-Chlorophenyl isocyanate | Dioxane | 50 | 12 | 95 |
Carbamate Synthesis
Carbamates can be synthesized by reacting the amino group with chloroformates.
Experimental Protocol: Synthesis of Ethyl (4-cyanopyridazin-3-yl)carbamate
Materials:
-
This compound
-
Ethyl chloroformate
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add ethyl chloroformate (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired carbamate.
Quantitative Data (Representative):
| Chloroformate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl chloroformate | DCM | Pyridine | 0 to RT | 8 | 80 |
| Benzyl chloroformate | THF | Triethylamine | 0 to RT | 10 | 85 |
| Boc-anhydride | DCM | DMAP, Et3N | RT | 12 | 90 |
Sulfonylation (Sulfonamide Formation)
Sulfonamides are readily prepared by the reaction of the amine with sulfonyl chlorides.
Experimental Protocol: Synthesis of N-(4-cyanopyridazin-3-yl)benzenesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure sulfonamide.
Quantitative Data (Representative):
| Sulfonyl Chloride | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzenesulfonyl chloride | Pyridine | - | 0 to RT | 16 | 78 |
| p-Toluenesulfonyl chloride | DCM | Triethylamine | 0 to RT | 18 | 82 |
| Methanesulfonyl chloride | DCM | Triethylamine | 0 to RT | 12 | 75 |
Reductive Amination
Reductive amination allows for the introduction of alkyl or substituted alkyl groups on the amino nitrogen.
Experimental Protocol: Synthesis of 3-(benzylamino)pyridazine-4-carbonitrile
Caption: Workflow for the reductive amination of this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C.
-
Carefully add sodium cyanoborohydride (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Neutralize the aqueous residue with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH₃CN | Methanol | RT | 24 | 70 |
| Cyclohexanone | NaBH(OAc)₃ | Dichloroethane | RT | 24 | 65 |
| 4-Methoxybenzaldehyde | NaBH₃CN | Methanol | RT | 24 | 75 |
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes: 3-Aminopyridazine-4-carbonitrile as a Novel Scaffold for Fluorescent Probes
Introduction
Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of biological processes with high sensitivity and specificity. The core of a fluorescent probe is its fluorophore, a molecule that can absorb and emit light. The development of novel fluorophore scaffolds with tunable photophysical properties is a continuous pursuit in chemical biology. Aminopyridine derivatives have emerged as a promising class of fluorophores due to their inherent fluorescence and the versatility of the amino group for further functionalization.[1] This document outlines the proposed application of 3-Aminopyridazine-4-carbonitrile, a commercially available aminopyridazine derivative, as a novel scaffold for the synthesis of fluorescent probes. While direct applications of this specific molecule in fluorescent probe development have not been extensively reported, its structural similarity to known fluorescent aminopyridines suggests significant potential.[1][2]
Proposed Synthetic Pathway for a "Turn-On" Fluorescent Probe
Based on established synthetic methodologies for aminopyridine and aminopyridazine derivatives, a "turn-on" fluorescent probe for detecting a hypothetical enzyme activity (e.g., a specific nitroreductase) can be proposed. The synthesis involves the diazotization of the amino group of this compound, followed by an azo coupling reaction to install a quenching moiety that can be cleaved by the target enzyme.[2]
Caption: Proposed synthetic pathway for a "turn-on" fluorescent probe from this compound.
Signaling Pathway and Mechanism of Action
The proposed probe operates on a "turn-on" mechanism based on Photoinduced Electron Transfer (PeT). In its native state, the fluorescent pyridazine core is non-fluorescent due to the presence of an electron-withdrawing azo-linked quencher. Upon enzymatic cleavage of the quencher by the target enzyme (e.g., a nitroreductase), the PeT process is disrupted, restoring the fluorescence of the pyridazine core.
Caption: Proposed "turn-on" signaling mechanism based on Photoinduced Electron Transfer (PeT).
Quantitative Data (Hypothetical)
The following table summarizes the predicted photophysical properties of the proposed activated fluorescent probe, based on data from structurally related aminopyridine fluorophores.[1]
| Property | Predicted Value |
| Excitation Wavelength (λex) | ~390 nm |
| Emission Wavelength (λem) | ~480 nm |
| Quantum Yield (Φ) | > 0.30 |
| Stokes Shift | ~90 nm |
| Molar Extinction Coefficient | > 10,000 M⁻¹cm⁻¹ |
Experimental Protocols
1. Synthesis of the "Turn-On" Fluorescent Probe
a. Diazotization of this compound:
-
Dissolve this compound (1.0 mmol) in 5 mL of 2M HCl and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise to the pyridazine solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
b. Azo Coupling Reaction:
-
In a separate flask, dissolve N,N-dimethyl-4-nitrosoaniline (1.0 mmol) in 10 mL of a suitable solvent (e.g., ethanol).
-
Slowly add the freshly prepared diazonium salt solution to the N,N-dimethyl-4-nitrosoaniline solution at 0-5 °C with vigorous stirring.
-
Allow the reaction to proceed for 2-4 hours, gradually warming to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final quenched probe.
2. In Vitro Enzyme Assay Protocol
a. Preparation of Reagents:
-
Prepare a stock solution of the fluorescent probe (10 mM) in DMSO.
-
Prepare a stock solution of the target enzyme (e.g., nitroreductase) at a suitable concentration in an appropriate assay buffer (e.g., PBS, pH 7.4).
-
Prepare a series of dilutions of the enzyme in the assay buffer.
b. Fluorescence Measurement:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the fluorescent probe to each well to a final concentration of 10 µM.
-
Initiate the reaction by adding the enzyme dilutions to the respective wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the activated probe (e.g., Ex: 390 nm, Em: 480 nm).
-
Plot the fluorescence intensity against the enzyme concentration to determine the detection limit and dynamic range.
Caption: Experimental workflow for an in vitro enzyme assay using the proposed fluorescent probe.
While further experimental validation is required, the structural characteristics of this compound make it a highly promising candidate for the development of novel fluorescent probes. Its straightforward functionalization through established chemical reactions, such as diazotization, opens avenues for creating a variety of probes for different biological targets. The proposed "turn-on" probe design for enzyme detection serves as a template for future development efforts. Researchers in academia and the pharmaceutical industry are encouraged to explore the potential of this versatile scaffold for creating next-generation fluorescent tools for biological discovery and diagnostics.
References
Scale-Up Synthesis of 3-Aminopyridazine-4-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 3-Aminopyridazine-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The focus is on a robust and efficient one-pot, three-component reaction that is amenable to larger-scale production.
Overview and Synthetic Strategy
The synthesis of this compound and its derivatives can be efficiently achieved through a one-pot, three-component reaction. This method offers several advantages for scale-up, including high atom economy, mild reaction conditions, and good to excellent yields. The reaction involves the condensation of an appropriate arylglyoxal, malononitrile, and hydrazine hydrate in a suitable solvent system.
The general reaction mechanism proceeds through the initial formation of a hydrazone from the arylglyoxal and hydrazine hydrate. This is followed by a Knoevenagel condensation with malononitrile and subsequent cyclization to form the desired this compound ring system.
Data Presentation
The following table summarizes representative yields for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles using the one-pot, three-component method at a laboratory scale. This data can serve as a benchmark for process optimization and scale-up.
| Product | Starting Materials | Solvent | Reaction Time | Yield (%) |
| 3-Amino-5-phenylpyridazine-4-carbonitrile | Phenylglyoxal, Malononitrile, Hydrazine Hydrate | Ethanol/Water (1:1) | 30 minutes | 86%[1] |
| 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 4-Chlorophenylglyoxal, Malononitrile, Hydrazine Hydrate | Ethanol/Water (1:1) | 30 minutes | 87%[1] |
Experimental Protocols
Laboratory-Scale Synthesis of 3-Amino-5-phenylpyridazine-4-carbonitrile (1 mmol scale)
This protocol serves as a baseline for the synthesis and can be used for initial screening and optimization studies.
Materials:
-
Phenylglyoxal monohydrate (1 mmol, 0.152 g)
-
Malononitrile (1 mmol, 0.066 g)
-
Hydrazine hydrate (80% in water, 4 mmol, 0.20 mL)
-
Ethanol (1.5 mL)
-
Deionized water (1.5 mL)
Equipment:
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
Procedure:
-
To a 25 mL round-bottom flask, add phenylglyoxal monohydrate (1 mmol) and malononitrile (1 mmol).
-
Add a 1:1 mixture of ethanol and water (3 mL) to the flask and stir at room temperature until all solids are dissolved.
-
Slowly add hydrazine hydrate (4 mmol) to the reaction mixture with continuous stirring.
-
Continue to stir the reaction at room temperature for 30 minutes. A white precipitate will form.[1]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with two portions of hot water (5 mL each) to remove any unreacted starting materials and inorganic byproducts.[1]
-
The crude product can be further purified by recrystallization from ethanol to yield the final product as a white solid.[1]
Proposed Scale-Up Synthesis of 3-Amino-5-phenylpyridazine-4-carbonitrile (100 g scale)
This protocol is a proposed method for scaling up the synthesis to a 100-gram scale. A thorough risk assessment and a pilot run at a smaller scale are strongly recommended before attempting this procedure.
Materials:
-
Phenylglyoxal monohydrate (0.657 mol, 100 g)
-
Malononitrile (0.657 mol, 43.4 g)
-
Hydrazine hydrate (80% in water, 2.63 mol, 131.5 mL)
-
Ethanol (1.5 L)
-
Deionized water (1.5 L)
Equipment:
-
5 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Nutsche filter or similar large-scale filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Preparation: Ensure the 5 L jacketed glass reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with phenylglyoxal monohydrate (100 g) and malononitrile (43.4 g). Add the ethanol (1.5 L) and water (1.5 L) and start the overhead stirrer to form a solution.
-
Temperature Control: Set the heating/cooling circulator to maintain an internal temperature of 20-25°C.
-
Hydrazine Hydrate Addition: Slowly add the hydrazine hydrate (131.5 mL) to the reaction mixture via the addition funnel over a period of at least 30-60 minutes. Monitor the internal temperature closely for any exotherm. If the temperature rises significantly, pause the addition and cool the reactor.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by an appropriate analytical technique such as TLC or HPLC.
-
Product Isolation: Once the reaction is complete, the resulting slurry is filtered using a Nutsche filter.
-
Washing: The filter cake is washed with two portions of hot water (500 mL each).
-
Drying: The product is dried in a vacuum oven at 60-70°C until a constant weight is obtained.
Safety Considerations
-
Hydrazine Hydrate: Hydrazine is a toxic and corrosive substance and a suspected carcinogen.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid contact with oxidizing agents, acids, and metal oxides.[3]
-
Malononitrile: Malononitrile is toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate PPE in a well-ventilated area.
-
Scale-Up Precautions: The reaction may be exothermic, especially on a larger scale. Controlled addition of reagents and adequate temperature monitoring and control are crucial to prevent a runaway reaction.
Mandatory Visualizations
Caption: Reaction mechanism for the one-pot synthesis.
Caption: Experimental workflow for scale-up synthesis.
References
Application Notes and Protocols: The Versatility of 3-Aminopyridazine-4-carbonitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopyridazine-4-carbonitrile and its derivatives are valuable building blocks in heterocyclic chemistry, primarily owing to the reactive arrangement of their amino and cyano functionalities. These precursors are particularly well-suited for the construction of complex fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound scaffolds in multicomponent reactions, focusing on both their synthesis and their subsequent transformation into fused ring systems like pyrimido[4,5-c]pyridazines.
Introduction
Multicomponent reactions (MCRs) offer significant advantages in synthetic chemistry, including high atom economy, procedural simplicity, and the ability to generate molecular diversity in a single step. The this compound core is an exemplary substrate for such reactions. Its synthesis can be efficiently achieved through a one-pot three-component reaction. Subsequently, the vicinal amino and nitrile groups provide a reactive handle for cyclization reactions to form fused heterocyclic systems with a wide range of biological activities, including potential applications as antimicrobial, anticancer, and antiviral agents.
Part 1: Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles
One of the most efficient routes to substituted 3-aminopyridazine-4-carbonitriles is a one-pot three-component reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate.[1][2][3] This reaction proceeds under mild conditions and affords good to excellent yields of the desired products.
Reaction Scheme
Caption: One-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
Quantitative Data Summary
The following table summarizes the yields and melting points for a selection of synthesized 3-amino-5-arylpyridazine-4-carbonitriles.
| Entry | Aryl Group (Ar) | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | Phenyl | 3-Amino-5-phenylpyridazine-4-carbonitrile | 78 | 247 | [1] |
| 2 | 4-Chlorophenyl | 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 85 | 298-300 | [3] |
| 3 | 4-Bromophenyl | 3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile | 82 | 292-294 | [1] |
| 4 | 4-Methylphenyl | 3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile | 75 | 269-271 | [1] |
| 5 | 4-Methoxyphenyl | 3-Amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile | 72 | 264-266 | [1] |
Experimental Protocol: Synthesis of 3-Amino-5-phenylpyridazine-4-carbonitrile
Materials:
-
Phenylglyoxal (1 mmol, 134 mg)
-
Malononitrile (1 mmol, 66 mg)
-
Hydrazine hydrate (80% solution, 4 mmol, 0.2 mL)
-
Ethanol
-
Water
-
In a 50 mL round-bottom flask, prepare a 1:1 mixture of ethanol and water (3 mL).
-
Add phenylglyoxal (1 mmol) and hydrazine hydrate (4 mmol) to the solvent mixture.
-
Stir the mixture at room temperature for 30 minutes. The formation of the corresponding hydrazone is expected.
-
To this mixture, add malononitrile (1 mmol) and continue stirring at room temperature for an additional 30 minutes.
-
The product will precipitate out of the solution as a white solid.
-
Collect the precipitate by filtration and wash it with hot water (2 x 5 mL).
-
Purify the crude product by recrystallization from ethanol to yield 3-amino-5-phenylpyridazine-4-carbonitrile.
Characterization Data (for 3-Amino-5-phenylpyridazine-4-carbonitrile): [1]
-
Appearance: White solid
-
Yield: 78%
-
Melting Point: 247 °C (decomposed)
-
¹H-NMR (300 MHz, DMSO-d₆) δ (ppm): 8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, NH₂)
-
¹³C-NMR (75.5 MHz, DMSO-d₆) δ (ppm): 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62
-
FT-IR (KBr) νₘₐₓ (cm⁻¹): 3437, 3300, 3105 (NH₂), 2219 (CN), 1641, 1562, 1498
-
Mass spectrum m/z (%): 196 ([M⁺], 70)
Part 2: Application in the Synthesis of Fused Pyridazine Systems
This compound is a key intermediate for the synthesis of various fused heterocyclic systems, such as pyrimido[4,5-c]pyridazines and pyrido[2,3-c]pyridazines.[4] The amino and cyano groups can react with bifunctional reagents in a cyclocondensation reaction to form a new annulated ring.
General Reaction Workflow
Caption: General workflow for the synthesis of fused pyridazines.
Synthesis of Pyrimido[4,5-c]pyridazines
The reaction of this compound with reagents like formamide, orthoesters, or 1,3-dicarbonyl compounds can lead to the formation of the pyrimido[4,5-c]pyridazine ring system. While specific multicomponent protocols starting from this compound are not extensively detailed in the readily available literature, a general methodology can be inferred from related syntheses of fused pyrimidines.
Generalized Experimental Protocol: Synthesis of a Pyrimido[4,5-c]pyridazine Derivative
Note: This is a generalized protocol based on common synthetic methods for analogous fused pyrimidines. Reaction conditions and reagents may need to be optimized for specific substrates.
Materials:
-
This compound derivative (1 mmol)
-
A suitable 1,3-dielectrophile (e.g., diethyl malonate, acetylacetone, ethyl acetoacetate) (1.2 mmol)
-
A catalyst (e.g., p-toluenesulfonic acid, piperidine) (catalytic amount)
-
A high-boiling solvent (e.g., dioxane, DMF, acetic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the this compound derivative (1 mmol) in the chosen solvent (10-15 mL).
-
Add the 1,3-dielectrophile (1.2 mmol) and the catalyst to the flask.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the crude product with a suitable solvent (e.g., water, ethanol).
-
Purify the product by recrystallization or column chromatography.
Conclusion
This compound and its derivatives are versatile platforms for the construction of complex heterocyclic molecules through multicomponent reactions. The straightforward three-component synthesis provides ready access to these valuable building blocks. Their subsequent elaboration into fused pyridazine systems, such as pyrimido[4,5-c]pyridazines, highlights their potential in the development of novel compounds with potential therapeutic applications. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
References
- 1. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of pyrimido[4,5-c]azepine- and pyrimido[4,5-c]oxepine-based γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functional Group Transformations of 3-Aminopyridazine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key functional group transformations of 3-aminopyridazine-4-carbonitrile, a versatile heterocyclic building block. The protocols detailed below are essential for the synthesis of diverse derivatives with potential applications in medicinal chemistry and drug discovery, particularly as scaffolds for kinase inhibitors and other biologically active molecules.
Overview of Reactivity
This compound possesses three reactive sites amenable to functional group transformations: the C3-amino group, the C4-cyano group, and the pyridazine ring itself, which can participate in annulation reactions. The strategic manipulation of these functional groups allows for the construction of a wide array of fused heterocyclic systems and substituted pyridazine derivatives.
Key transformations include:
-
Cyclization Reactions: Formation of fused ring systems such as pyrazolo[3,4-d]pyridazines.
-
Amino Group Transformations: Acylation and Schiff base formation.
-
Cyano Group Transformations: Hydrolysis to carboxamide and carboxylic acid, and reduction to an aminomethyl group.
Experimental Protocols and Data
Cyclization to 4-Aminopyrazolo[3,4-d]pyridazine
The ortho-disposed amino and cyano groups are perfectly positioned for cyclization reactions with suitable reagents. Reaction with hydrazine hydrate is a common strategy to construct the fused pyrazolo[3,4-d]pyridazine scaffold, a core structure in many kinase inhibitors.
Experimental Protocol:
A mixture of this compound (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is heated at reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield 4-amino-1H-pyrazolo[3,4-d]pyridazine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.
Table 1: Quantitative Data for the Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives
| Compound Name | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | M.P. (°C) | Spectroscopic Data Highlights | Reference |
| 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile | 3-Hydrazino-6-(p-tolyl)pyridazine | Ketene S,S-acetal | Methanol | r.t., 3-6h | - | - | - | [1] |
| Amino-1-[6-(p-tolyl)pyridazin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carbonitrile | 5-Methoxymethyleneamino-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-3,4-yl-dicarbonitrile | Methanol saturated with ammonia | Methanol | 0°C to r.t., 6h | 65 | >320 | IR (cm⁻¹): 3397, 3276 (NH₂), 2240 (CN) | [1] |
| 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | 5-Amino-4-cyanopyrazole | Formamide | - | Condensation | - | - | - | [2] |
Transformations of the Amino Group
The amino group at the C3 position can undergo standard transformations, such as acylation and condensation with carbonyl compounds to form Schiff bases.
Experimental Protocol:
To a solution of this compound (5 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (20 mL), an equimolar amount of an acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise at 0 °C in the presence of a base such as triethylamine or pyridine (1.2 equivalents). The reaction mixture is then stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the N-acyl-3-aminopyridazine-4-carbonitrile.
Table 2: Quantitative Data for N-Acylation of Aminopyridines
| Product Name | Starting Amine | Acylating Agent | Base | Solvent | Yield (%) | M.P. (°C) | Reference |
| N-(3-Cyanopyridin-4-yl)acetamide | 4-Aminopyridine-3-carbonitrile | Acetic Anhydride | - | - | - | - | [3] |
| General N-acylated amines | Various amines | Benzotriazole activated acids | - | Water | High | - | [4] |
Experimental Protocol:
A solution of this compound (10 mmol) and an aromatic aldehyde (e.g., benzaldehyde) (10 mmol) in ethanol (30 mL) is treated with a catalytic amount of glacial acetic acid (2-3 drops). The mixture is heated at reflux for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The product is washed with cold ethanol and dried to give the corresponding Schiff base.
Transformations of the Cyano Group
The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid, or reduced to a primary amine.
Experimental Protocol (Controlled Acidic or Basic Conditions):
For acidic hydrolysis, this compound (10 mmol) can be treated with a mixture of a strong acid like sulfuric acid in a controlled manner, often at room temperature. For basic hydrolysis, a solution of the nitrile in a suitable solvent can be treated with hydrogen peroxide in the presence of a base like sodium hydroxide. The reaction conditions need to be carefully controlled to prevent further hydrolysis to the carboxylic acid. After the reaction is complete, the product, 3-aminopyridazine-4-carboxamide, can be isolated by neutralization and filtration or extraction.
Experimental Protocol:
This compound (10 mmol) is suspended in a 6M aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH). The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or the cessation of ammonia evolution in the case of basic hydrolysis). If acidic hydrolysis is used, the resulting solution is cooled, and the precipitated 3-aminopyridazine-4-carboxylic acid is collected by filtration. If basic hydrolysis is performed, the reaction mixture is cooled and then acidified with a strong acid to precipitate the carboxylic acid, which is then collected by filtration.
Table 3: General Conditions for Nitrile Hydrolysis
| Transformation | Reagents | Conditions | Product | Reference |
| Nitrile to Carboxylic Acid | Dilute HCl or H₂SO₄ | Heat under reflux | Carboxylic Acid | [5] |
| Nitrile to Carboxylate Salt | NaOH solution | Heat under reflux | Carboxylate Salt (acidify to get acid) | [5] |
Experimental Protocol:
To a suspension of lithium aluminum hydride (LiAlH₄) (20 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (10 mmol) in anhydrous THF (20 mL) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3-amino-4-(aminomethyl)pyridazine.
Table 4: General Conditions for Nitrile Reduction
| Reagent | Solvent | Product | Reference |
| LiAlH₄ | THF or Ether | Primary Amine | [6][7] |
| DIBAL-H | - | Aldehyde (via imine intermediate) | [6] |
Visualizations
Reaction Scheme: Functional Group Transformations
Caption: Key functional group transformations of this compound.
Workflow for Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives
Caption: Synthesis workflow for 4-amino-1H-pyrazolo[3,4-d]pyridazine.
Nrf2 Signaling Pathway Activation by Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives have been identified as activators of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[8]
References
- 1. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. A novel pyrazolo [3,4-d] pyrimidine, KKC080106, activates the Nrf2 pathway and protects nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminopyridazine-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Aminopyridazine-4-carbonitrile and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-aminopyridazine-4-carbonitriles, particularly via the one-pot, three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate.
Q1: My reaction yield is very low, or I'm not getting any product. What are the common causes?
A1: Low or no yield in this synthesis can stem from several factors. A primary consideration is the electronic properties of the starting arylglyoxal. Arylglyoxals with strong electron-donating groups (e.g., hydroxy, methoxy) at the para-position can deactivate the keto-carbonyl group through resonance, which hinders the cyclization step and may prevent the reaction from proceeding to completion.[1] Additionally, ensure the following:
-
Purity of Starting Materials: Impurities in the arylglyoxal, malononitrile, or hydrazine hydrate can lead to side reactions.
-
Reaction Conditions: While the reaction proceeds at room temperature, ensure adequate stirring to maintain a homogeneous mixture.
-
Order of Reagent Addition: The established protocol involves reacting the arylglyoxal with hydrazine hydrate first, followed by the addition of malononitrile.[1] Reversing this order has been reported to fail.[1]
Q2: I'm observing the formation of an intermediate, but the reaction is not proceeding to the final product. What could be the issue?
A2: The reaction is believed to proceed through the formation of a hydrazone intermediate from the reaction of the arylglyoxal and hydrazine hydrate. If this intermediate is formed but does not cyclize, it is likely due to the deactivation of the keto-carbonyl group by electron-donating substituents on the aryl ring of the arylglyoxal, as mentioned in Q1.[1] In such cases, the reaction may require heating or may not proceed at all under standard conditions.
Q3: The crude product appears to be a mixture of compounds. What are the likely side products?
A3: Potential side products could arise from self-condensation of the starting materials or incomplete cyclization. For instance, the monohydrazone of the arylglyoxal may be present if the cyclization is not complete. Additionally, side reactions involving malononitrile are possible. To minimize side products, ensure the stoichiometry of the reactants is accurate and that the reaction goes to completion, which can be monitored by Thin Layer Chromatography (TLC).[2]
Q4: I'm having difficulty purifying my product. What are the recommended purification methods?
A4: The product, 3-amino-5-arylpyridazine-4-carbonitrile, often precipitates from the reaction mixture as a solid.[1][2] The primary purification method is recrystallization, typically from ethanol.[1][2] If recrystallization results in low recovery, it may be because the compound is too soluble in the chosen solvent. In such cases, you can try a mixed solvent system.[3] For more persistent impurities, column chromatography can be employed.[2] Since the product has a basic amino group, an acid-base extraction could also be a viable purification strategy to separate it from neutral or acidic impurities.[3]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] This will allow you to observe the consumption of the starting materials and the formation of the product, helping you to determine the optimal reaction time.
Data Presentation: Yields of 3-Amino-5-arylpyridazine-4-carbonitriles
The following table summarizes the reported yields for the synthesis of various 3-amino-5-arylpyridazine-4-carbonitrile derivatives using the one-pot, three-component method.
| Aryl Substituent | Yield (%) | Melting Point (°C) |
| Phenyl | 78% | 247 (dec.) |
| 4-Chlorophenyl | 87% | 290 (dec.) |
| 4-Bromophenyl | 86% | 290 (dec.) |
Data sourced from Khalafy, J., et al. (2013).[1][4]
Experimental Protocols
One-Pot, Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles [1][2]
This protocol is adapted from the successful synthesis of 3-amino-5-arylpyridazine-4-carbonitriles at room temperature.
Materials:
-
Arylglyoxal (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (80% solution, 4 mmol)
-
Ethanol
-
Water
Procedure:
-
In a suitable flask, dissolve the arylglyoxal (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).
-
To this solution, add 80% hydrazine hydrate (4 mmol) with stirring at room temperature.
-
Continue stirring the mixture for 30 minutes.
-
Add malononitrile (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for an additional 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will typically precipitate from the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the collected solid with hot water (2 x 5 mL).
-
Purify the crude product by recrystallization from ethanol to obtain the desired 3-amino-5-arylpyridazine-4-carbonitrile.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield issues.
One-Pot Synthesis Workflow
Caption: The experimental workflow for the one-pot synthesis.
References
Technical Support Center: Purification of Crude 3-Aminopyridazine-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Aminopyridazine-4-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Recovery After Purification
Q: I am experiencing a significant loss of this compound during purification. What are the potential causes and how can I improve the yield?
A: Low recovery rates can arise from several factors during the purification process. Below are common causes and troubleshooting steps:
-
Suboptimal Recrystallization Conditions: The choice of solvent, temperature, and cooling rate are critical for efficient crystallization.
-
Troubleshooting:
-
Experiment with different solvent systems. A good starting point is a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Solvent mixtures like ethanol/water or dichloromethane/hexane can be effective.[1]
-
Optimize the cooling process. Slow cooling generally promotes the formation of purer crystals and can improve recovery.[1]
-
Consider seeding the solution with a small crystal of pure this compound to induce crystallization.[1]
-
-
-
Inappropriate Column Chromatography Conditions: The polarity of the stationary and mobile phases significantly impacts separation and recovery.
-
Troubleshooting:
-
For normal-phase chromatography (e.g., silica gel), if the compound elutes too quickly, decrease the polarity of the mobile phase. If it remains on the column, increase the mobile phase polarity. Common solvent systems for similar compounds include gradients of ethyl acetate/hexane or dichloromethane/methanol.[1]
-
-
-
Product Adsorption to Silica Gel: The basic amine functionality in this compound can lead to strong adsorption on acidic silica gel, resulting in poor recovery and peak tailing.
Problem 2: Persistent Impurities in the Final Product
Q: After purification, my this compound sample still shows impurities by NMR or LC-MS analysis. What are these impurities and how can I remove them?
A: The nature of the impurities will depend on the synthetic route used to prepare the compound. Common impurities may include unreacted starting materials or byproducts from side reactions.
-
Troubleshooting Strategies:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. Careful selection of the recrystallization solvent is crucial for success.[1] Refer to the detailed protocol below.
-
Flash Column Chromatography: A carefully optimized gradient elution can separate compounds with different polarities. For closely eluting impurities, a shallower gradient or a different solvent system may be necessary.[1]
-
Acid-Base Extraction: The basicity of the amine group can be exploited for purification. Dissolve the crude product in an organic solvent and extract with an aqueous acid. The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, neutralize the aqueous layer with a base and extract the purified product back into an organic solvent.
-
Problem 3: Product "Oiling Out" During Recrystallization
Q: During recrystallization, my this compound separates as an oil instead of a solid. What causes this and how can I prevent it?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities that depress the melting point.[3]
-
Troubleshooting:
-
Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use a More Dilute Solution: Dissolve the crude product in a larger volume of the hot solvent to avoid reaching supersaturation too quickly.
-
Change the Solvent System: Use a solvent in which the compound is less soluble at higher temperatures or a solvent mixture to modulate the solubility.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the solvent level to create nucleation sites for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities are typically unreacted starting materials from the synthesis. For example, in a one-pot synthesis from an arylglyoxal, malononitrile, and hydrazine hydrate, residual amounts of these reagents or their side products could be present.[4]
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: Based on procedures for similar compounds, ethanol is a good starting point for recrystallization.[4] A mixture of ethanol and water could also be effective, where the compound is dissolved in hot ethanol and water is added dropwise until the solution becomes slightly cloudy, followed by slow cooling.
Q3: What are the recommended conditions for flash column chromatography to purify this compound?
A3: For flash chromatography on silica gel, a gradient elution with a mobile phase of dichloromethane and methanol is a good starting point. You could begin with 100% dichloromethane and gradually increase the proportion of methanol. It is highly recommended to add a small amount of triethylamine (e.g., 0.5%) to the mobile phase to prevent peak tailing.[1][2]
Q4: My compound streaks badly on the TLC plate. How can I get clean spots?
A4: Streaking on a TLC plate, especially for amine-containing compounds on silica gel, is common due to strong interactions with the stationary phase. To resolve this, add a small amount of triethylamine or ammonia to the developing solvent system (e.g., 1% triethylamine in 10% methanol/dichloromethane).
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents at Different Temperatures.
(Note: This data is illustrative and should be experimentally verified.)
| Solvent | Solubility at 25°C | Solubility at 78°C (Boiling) |
| Water | Sparingly Soluble | Moderately Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Methanol | Moderately Soluble | Very Soluble |
| Dichloromethane | Slightly Soluble | Moderately Soluble |
| Ethyl Acetate | Slightly Soluble | Moderately Soluble |
| Hexane | Insoluble | Insoluble |
Table 2: Example Mobile Phase Systems for Column Chromatography of this compound.
| Stationary Phase | Mobile Phase System | Modifier |
| Silica Gel | Dichloromethane / Methanol | 0.1 - 1% Triethylamine |
| Silica Gel | Ethyl Acetate / Hexane | 0.1 - 1% Triethylamine |
| C18 Reversed-Phase | Water / Acetonitrile | 0.1% Ammonium Hydroxide (to maintain high pH) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent (e.g., dichloromethane with 0.5% triethylamine). In a separate flask, prepare a slurry of silica gel in the same solvent.
-
Column Packing: Pour the silica gel slurry into the column and allow it to pack uniformly.
-
Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol containing 0.5% triethylamine).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of 3-Aminopyridazine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminopyridazine-4-carbonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A widely used and efficient method is a one-pot, three-component reaction. This involves the condensation of an arylglyoxal, malononitrile, and hydrazine hydrate in a suitable solvent system, typically a mixture of ethanol and water, at room temperature.[1][2][3] This method is favored for its high atom economy, mild reaction conditions, and straightforward procedure.[3]
Q2: I am observing a significant side product in my reaction. What could it be?
A2: A common and highly probable side product is 3,5-diaminopyrazole . This arises from the direct reaction of two of the starting materials, malononitrile and hydrazine, which can react to form this stable five-membered heterocyclic compound.[1][2] The formation of this pyrazole derivative is a known reaction pathway for these reagents.
Q3: My reaction yield is lower than expected. What are the potential causes and how can I improve it?
A3: Low yields can be attributed to several factors:
-
Formation of 3,5-diaminopyrazole: As mentioned in Q2, the reaction between malononitrile and hydrazine is a competitive side reaction. To minimize this, ensure that the arylglyoxal is well-mixed with the hydrazine hydrate to form the hydrazone intermediate before the addition of malononitrile.[1]
-
Sub-optimal reaction conditions: While the reaction proceeds at room temperature, reaction times may need to be optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purification losses: The product is typically a solid that precipitates from the reaction mixture. Ensure complete precipitation and careful filtration to avoid mechanical losses. Washing the precipitate with hot water can help remove inorganic impurities.[1]
-
Purity of starting materials: Ensure that the arylglyoxal, malononitrile, and hydrazine hydrate are of high purity. Impurities can lead to unwanted side reactions.
Q4: Could an isomeric pyridazine be forming as a side product?
A4: The formation of the isomeric 3-amino-6-arylpyridazine-4-carbonitrile is a theoretical possibility. However, the established mechanism for the one-pot synthesis, where the arylglyoxal and hydrazine react first to form a monohydrazone intermediate, makes the formation of the desired 3-amino-5-arylpyridazine-4-carbonitrile the more likely outcome.[1] The subsequent attack of the malononitrile anion is sterically and electronically favored to yield the 5-aryl substituted product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Presence of a major impurity with a mass corresponding to C₃H₆N₄ (m/z ≈ 98) | Formation of 3,5-diaminopyrazole. | Modify the order of addition of reagents. First, stir the arylglyoxal and hydrazine hydrate for a period (e.g., 30 minutes) to promote the formation of the hydrazone intermediate before adding the malononitrile.[1] |
| Low yield of the desired product | Incomplete reaction or competing side reactions. | Monitor the reaction by TLC to determine the optimal reaction time. Consider the troubleshooting steps outlined in Q3 to minimize side product formation. |
| Difficulty in purifying the final product | Co-precipitation of side products or starting materials. | Recrystallization from a suitable solvent, such as ethanol, is an effective method for purification.[1] Ensure the product is thoroughly washed to remove any soluble impurities. |
| Reaction does not proceed to completion | Poor quality of reagents or incorrect stoichiometry. | Verify the purity of all starting materials. Use a slight excess of hydrazine hydrate as it can be volatile.[1] |
Data Presentation
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| This compound | C₅H₄N₄ | 120.11 | 121.05 |
| 3,5-Diaminopyrazole | C₃H₆N₄ | 98.10 | 99.07 |
Experimental Protocols
Key Experiment: One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles [1]
-
In a suitable reaction vessel, dissolve the arylglyoxal (1 mmol) in a 1:1 mixture of ethanol and water (e.g., 3 mL).
-
Add hydrazine hydrate (80% solution, 4 mmol) to the mixture at room temperature with continuous stirring.
-
Stir the mixture for 30 minutes to facilitate the formation of the arylglyoxal monohydrazone.
-
To this mixture, add malononitrile (1 mmol) and continue to stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to a few hours, often indicated by the formation of a precipitate.
-
Collect the solid product by filtration.
-
Wash the precipitate with hot water (2 x 5 mL) to remove any water-soluble impurities.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 3-amino-5-arylpyridazine-4-carbonitrile.
Visualizations
Caption: Main reaction pathway and a common side reaction.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
optimization of reaction conditions for 3-Aminopyridazine-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminopyridazine-4-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common one-pot, three-component reaction.
Question: Why am I observing low to no product yield?
Answer:
Low or no yield of the desired this compound can stem from several factors. A systematic check of the following is recommended:
-
Reagent Quality: Ensure that the starting materials, particularly the arylglyoxal, are pure. Arylglyoxals can be sensitive and may degrade upon storage. It is advisable to use freshly prepared arylglyoxals for the best results.[1]
-
Reaction Conditions: The reaction is typically carried out at room temperature.[1][2] Deviations from this, such as excessive heating, could lead to decomposition of reactants or intermediates.[1]
-
Order of Reagent Addition: The established protocol involves the reaction of arylglyoxal with hydrazine hydrate first to form the hydrazone intermediate, followed by the addition of malononitrile.[1] Altering this sequence may lead to undesired side reactions or decomposition.[1]
-
Solvent System: A 1:1 mixture of ethanol and water is commonly used and has proven effective.[1][2] Using a different solvent system without optimization may adversely affect the reaction.
Question: The reaction has resulted in a complex mixture of products. What are the likely side products and how can their formation be minimized?
Answer:
The formation of a complex product mixture often indicates the occurrence of side reactions. A potential side product is the isomeric 3-amino-6-arylpyridazine-4-carbonitrile.[1]
To minimize the formation of this and other impurities:
-
Strictly follow the order of addition: As mentioned, the prior formation of the monohydrazone intermediate is crucial for selectivity.[1] Add hydrazine hydrate to the arylglyoxal and stir for about 30 minutes before introducing malononitrile.[1]
-
Control the reaction time: While the reaction is relatively fast, extended reaction times are generally not necessary and may promote the formation of byproducts. Monitor the reaction progress using thin-layer chromatography (TLC).[2]
Question: The final product is difficult to purify. What are the recommended purification techniques?
Answer:
The desired product, this compound, often precipitates from the reaction mixture as a solid.[1][2]
-
Initial Purification: The collected precipitate should be washed with hot water to remove any water-soluble impurities.[1][2]
-
Recrystallization: For further purification, recrystallization from ethanol is a commonly reported and effective method.[1][2]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed as a more rigorous purification step.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles?
A1: The reaction proceeds through the initial formation of a monohydrazone from the reaction of an arylglyoxal with hydrazine hydrate.[1] This intermediate then undergoes a cyclization reaction with malononitrile to yield the final 3-amino-5-arylpyridazine-4-carbonitrile product.[1]
Q2: Are there alternative synthetic routes to 3-aminopyridazines?
A2: Yes, other methods for synthesizing 3-aminopyridazines have been reported. These include nucleophilic substitution of a halogenated pyridazine and the condensation of a dicarbonyl compound with hydrazine.[2] However, the one-pot, three-component reaction is often favored due to its high atom economy, mild reaction conditions, and simple procedure.[2]
Q3: Can this synthesis be performed with substrates other than arylglyoxals?
A3: The one-pot, three-component reaction is primarily described for arylglyoxals.[2] The presence of electron-donating groups on the aryl ring of the arylglyoxal may deactivate the keto-carbonyl group and hinder the cyclization process.[1] Optimization may be required for different substrates.[2]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should be followed. Hydrazine hydrate is toxic and corrosive, and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Malononitrile is also toxic. Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Data Presentation
Table 1: Comparison of Synthetic Routes to 3-Aminopyridazines [2]
| Parameter | Route 1: Three-Component Reaction | Route 2: Nucleophilic Substitution | Route 3: Dicarbonyl Condensation |
| Starting Materials | Malononitrile, Arylglyoxal, Hydrazine Hydrate | 3,6-Dichloropyridazine, Ammonia | β-Ketonitrile, Hydrazine Hydrate |
| Reaction Type | One-pot condensation/cyclization | Nucleophilic aromatic substitution | Condensation/cyclization |
| Key Reagents | Ethanol, Water | Dioxane or Polyether | Acid or Base catalyst |
| Reaction Conditions | Room temperature | 100-180°C, often under pressure | Reflux |
| Reported Yield | Good to excellent | Moderate to good | Variable, generally moderate to good |
| Advantages | High atom economy, Mild conditions, Simple | Readily available starting material, Scalable | Versatile starting materials |
| Disadvantages | Limited to arylglyoxals, May require optimization | High temperatures and pressures, Potential for side reactions | Regioselectivity can be an issue |
Table 2: Example Yields for the Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles [1][3]
| Aryl Group | Yield (%) | Melting Point (°C) |
| Phenyl | 86 | 290 (dec.) |
| 4-Chlorophenyl | Not specified | Not specified |
Experimental Protocols
Detailed Protocol for the One-Pot, Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles [1][2]
Materials:
-
Arylglyoxal (1 mmol)
-
Hydrazine hydrate (80%, 4 mmol)
-
Malononitrile (1 mmol)
-
Ethanol
-
Water
Procedure:
-
In a suitable reaction flask, prepare a 1:1 mixture of ethanol and water (3 mL).
-
To this solvent mixture, add the arylglyoxal (1 mmol).
-
With stirring at room temperature, add hydrazine hydrate (80%, 4 mmol) to the solution.
-
Continue to stir the reaction mixture at room temperature for 30 minutes. During this time, the corresponding hydrazone intermediate will form.
-
After 30 minutes, add malononitrile (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product will typically precipitate out of the solution as a solid.
-
Collect the precipitate by filtration.
-
Wash the collected solid with hot water (2 x 5 mL) to remove any water-soluble impurities.
-
For further purification, recrystallize the crude product from ethanol to yield the pure 3-amino-5-arylpyridazine-4-carbonitrile.
References
stability and degradation of 3-Aminopyridazine-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 3-Aminopyridazine-4-carbonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
To ensure the integrity of this compound, it is recommended to store the solid compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation and hydrolysis.[1] For solutions, it is advisable to prepare them fresh before use. If stock solutions are necessary, they should be stored at low temperatures (e.g., -20°C) in tightly sealed, light-protected containers.[1]
Q2: What is the expected chemical stability of the pyridazine ring in this compound?
The pyridazine ring is an aromatic heterocycle characterized by weak basicity and a high dipole moment.[2][3] Computational studies suggest that pyridazine is less stable than its isomers, pyrazine and pyrimidine, which may be attributed to the repulsion between the lone pairs of electrons on the adjacent nitrogen atoms.[4] The electron-withdrawing nature of the carbonitrile group and the electron-donating amino group will influence the overall electronic properties and, consequently, the stability of the ring.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related aminopyridine and pyridazine compounds, the following degradation routes are plausible:
-
Hydrolysis: The amino group may undergo hydrolysis, particularly under acidic or basic conditions, potentially leading to the formation of a hydroxylated pyridazine derivative. The carbonitrile group could also be susceptible to hydrolysis, converting to a carboxylic acid or amide.[5][6]
-
Oxidation: The pyridazine ring and the amino group are susceptible to oxidation.[7][8] This can lead to the formation of N-oxides or hydroxylated species. Studies on similar compounds have shown that hydroxylation of the heterocyclic ring is a common oxidative degradation pathway.[9]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photolysis of pyridazine derivatives can lead to ring-opening or the formation of various substituted products.[10][11]
Q4: Are there any known incompatibilities with common laboratory reagents or solvents?
Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to promote the degradation of the compound. When preparing solutions, the choice of solvent is crucial. Aprotic solvents are generally preferred to minimize the risk of hydrolysis.[1] The compatibility with specific solvents and excipients should be experimentally verified.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results over time in solution. | Degradation of this compound in the prepared solution. | - Always prepare solutions fresh for each experiment.- If using a stock solution, confirm its integrity using an analytical method like HPLC before use.- Store stock solutions at ≤ -20°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.[1] |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | - Attempt to characterize the degradation products to understand the degradation pathway. Potential products include hydroxylated derivatives, N-oxides, or hydrolysis products of the carbonitrile group.- Minimize the exposure of solutions to light, oxygen, and extreme pH conditions.[1] |
| Color change of the solid compound or solution upon storage or during an experiment. | Possible oxidation or other chemical transformations. | - Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).- Protect solutions from light by using amber vials or by wrapping containers with aluminum foil. |
| Poor solubility or precipitation of the compound from solution. | The compound may have limited stability or solubility in the chosen solvent system. | - Evaluate the solubility in a range of solvents with varying polarities.- Adjust the pH of the solution, as the solubility of aminopyridazine derivatives can be pH-dependent.- Consider the use of co-solvents or other formulation strategies to enhance solubility. |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (if identified) |
| Acid Hydrolysis | 0.1 M HCl | |||||
| Base Hydrolysis | 0.1 M NaOH | |||||
| Oxidation | 3% H₂O₂ | |||||
| Thermal | Dry Heat | |||||
| Photolytic | UV/Visible Light |
Table 2: Stability in Different Solvents
| Solvent | Storage Condition | Time (days) | % Remaining |
| DMSO | Room Temperature | ||
| Methanol | Room Temperature | ||
| Acetonitrile | Room Temperature | ||
| Aqueous Buffer (pH 7.4) | Room Temperature |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Subsequently, dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice.[12][13]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase for similar compounds consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).[12][14]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. studylib.net [studylib.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Highly selective hydrolysis of amides via electroreduction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnrjournal.com [pnrjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Technical Support Center: Synthesis of 3-Aminopyridazine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Aminopyridazine-4-carbonitrile, a crucial building block in medicinal chemistry. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative synthetic routes for this compound?
A1: Several alternative synthetic routes are available, each with its own advantages and disadvantages. The most prominent methods include:
-
One-Pot Three-Component Reaction: This is a widely used method involving the reaction of an arylglyoxal, malononitrile, and hydrazine hydrate at room temperature.[1][2][3]
-
Nucleophilic Substitution: This route involves the substitution of a halogenated pyridazine, such as 3,6-dichloropyridazine, with an amino group source like ammonia.[2]
-
Dicarbonyl Condensation: This method utilizes the condensation of a β-ketonitrile with hydrazine hydrate to form the pyridazine ring.[2]
-
From Phenacylmalononitrile: A specific route starts with phenacylmalononitrile, which is first converted to an enaminone and then cyclized with hydrazine hydrate.[4]
Q2: Which synthetic route is recommended for beginners?
A2: The one-pot three-component reaction is often recommended for its simplicity, mild reaction conditions (room temperature), and generally good to excellent yields.[1][2] It avoids the use of high pressures or temperatures.
Q3: Are there any known limitations to the one-pot three-component reaction?
A3: Yes, the reaction may be less effective with arylglyoxals that have strong electron-donating groups (e.g., hydroxy, methoxy) at the para-position. These groups can deactivate the keto-carbonyl group, hindering the cyclization process.[3]
Troubleshooting Guides
Route 1: One-Pot Three-Component Reaction
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low or No Product Yield | 1. Inactive starting materials. | 1. Ensure the purity and reactivity of arylglyoxal, malononitrile, and hydrazine hydrate. |
| 2. Deactivation of arylglyoxal by electron-donating groups.[3] | 2. For arylglyoxals with electron-donating groups, consider increasing the reaction time or temperature, although this may lead to side products. Alternatively, explore a different synthetic route. | |
| 3. Incorrect stoichiometry. | 3. Verify the molar ratios of the reactants. A common ratio is 1:1:4 for arylglyoxal:malononitrile:hydrazine hydrate.[2] | |
| Product is an oil or does not precipitate | 1. Impurities in the reaction mixture. | 1. Ensure the reaction goes to completion. Try adding a small seed crystal to induce precipitation. |
| 2. Product is soluble in the solvent system. | 2. If the product is soluble, consider solvent evaporation followed by purification via column chromatography. | |
| Formation of unexpected side products | 1. Reaction temperature is too high. | 1. Maintain the reaction at room temperature as specified in the protocol. |
| 2. Incorrect order of reagent addition. | 2. The established procedure often involves the prior formation of the monohydrazone by reacting the arylglyoxal with hydrazine hydrate before adding malononitrile.[1] |
Route 2: Nucleophilic Substitution
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Incomplete Reaction | 1. Insufficient temperature or pressure.[2] | 1. Ensure the reaction is heated to the recommended temperature (e.g., 100°C) in a sealed, pressure-resistant vessel. |
| 2. Poor solubility of starting materials. | 2. Ensure a suitable solvent system is used (e.g., dioxane/water) to dissolve the halogenated pyridazine. | |
| Multiple Products Formed | 1. Reaction at multiple halogenated sites. | 1. For di- or poly-halogenated pyridazines, carefully control the stoichiometry of the ammonia source and the reaction time to favor mono-substitution. |
Comparison of Synthetic Routes
| Parameter | Route 1: Three-Component Reaction | Route 2: Nucleophilic Substitution | Route 3: Dicarbonyl Condensation |
| Starting Materials | Malononitrile, Arylglyoxal, Hydrazine Hydrate[2] | 3,6-Dichloropyridazine, Ammonia[2] | β-Ketonitrile, Hydrazine Hydrate[2] |
| Reaction Type | One-pot condensation/cyclization[2] | Nucleophilic aromatic substitution[2] | Condensation/cyclization[2] |
| Key Reagents | Ethanol, Water[2] | Dioxane or Polyether[2] | Acid or Base catalyst[2] |
| Reaction Conditions | Room temperature[2] | 100-180°C, often under pressure[2] | Reflux[2] |
| Reported Yield | Good to excellent (e.g., 86% for 3-amino-5-phenylpyridazine-4-carbonitrile)[2] | Moderate to good (e.g., 62% for 3-amino-6-chloropyridazine)[2] | Variable, generally moderate to good[2] |
| Advantages | - High atom economy- Mild reaction conditions- Simple procedure[2] | - Readily available starting material- Scalable process[2] | - Versatile starting materials- Direct formation of the amino-substituted ring[2] |
| Disadvantages | - Limited to arylglyoxals- May require optimization for different substrates[2] | - Use of high temperatures and pressures- Potential for side reactions[2] | - Regioselectivity can be an issue with unsymmetrical dicarbonyls[2] |
Experimental Protocols
Route 1: One-Pot Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[1]
Materials:
-
Arylglyoxal (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (80%, 4 mmol)
-
Ethanol
-
Water
Procedure:
-
In a suitable flask, prepare a 1:1 mixture of ethanol and water (3 mL).
-
Dissolve the arylglyoxal (1 mmol) in the ethanol/water mixture.
-
Add hydrazine hydrate (80%, 4 mmol) to the solution and stir at room temperature for 30 minutes to form the corresponding hydrazone.
-
To this mixture, add malononitrile (1 mmol) and continue stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the collected solid with hot water (2 x 5 mL).
-
Purify the crude product by recrystallization from ethanol to yield the 3-amino-5-arylpyridazine-4-carbonitrile.
Route 2: Nucleophilic Substitution of 3,6-Dichloropyridazine[2]
Materials:
-
3,6-Dichloropyridazine (1 g, 6.71 mmol)
-
Aqueous ammonia (8 mL)
-
1,4-Dioxane (2 mL)
Procedure:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1 g, 6.71 mmol), aqueous ammonia (8 mL), and 1,4-dioxane (2 mL).
-
Seal the vessel securely.
-
Heat the reaction mixture to 100°C and maintain this temperature while stirring overnight.
-
After cooling the reaction mixture to room temperature, a solid product should be present.
-
Collect the solid by filtration to obtain 3-amino-6-chloropyridazine.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Synthetic Pathway Visualizations
References
Technical Support Center: Catalyst Selection for 3-Aminopyridazine-4-carbonitrile Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for reactions involving 3-Aminopyridazine-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on this compound?
A1: The most common catalytic reactions for the functionalization of this compound and related scaffolds are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically to introduce aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amino groups.[1]
Q2: How do the amino and cyano groups on the pyridazine ring affect catalyst selection?
A2: The 3-amino and 4-cyano groups on the pyridazine ring can significantly influence the outcome of catalytic reactions. The lone pair of electrons on the amino group and the nitrogen atoms in the pyridazine ring can coordinate with the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[2] This is a common issue with nitrogen-containing heterocycles.[3] The cyano group is an electron-withdrawing group, which can affect the reactivity of the pyridazine ring. Careful selection of the catalyst and ligands is crucial to mitigate these effects.
Q3: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling of a halogenated this compound derivative?
A3: For Suzuki-Miyaura coupling of halogenated pyridazines, a variety of palladium catalysts and ligands can be employed. The choice often depends on the nature of the halide and the coupling partner. Some commonly used systems include:
-
Pd(PPh₃)₄: A versatile and widely used catalyst.[4]
-
PdCl₂(dppf): Often used for its stability and effectiveness with a range of substrates.
-
Pd₂(dba)₃ with a phosphine ligand: This combination allows for the use of specialized, bulky, and electron-rich ligands that can improve catalytic activity, especially for less reactive chlorides. Examples of such ligands include P(t-Bu)₃.
Q4: What are the key considerations for selecting a catalyst system for the Buchwald-Hartwig amination of a halogenated this compound derivative?
A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[1] Key considerations for catalyst selection include the nature of the amine and the halide.
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[5]
-
Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred. For secondary amines, RuPhos is often effective, while BrettPhos can be a good choice for primary amines.[6][7] Xantphos and XPhos are also widely used and show broad utility.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[8]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with a bromo- or chloro-3-aminopyridazine-4-carbonitrile derivative is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in Suzuki-Miyaura reactions involving this substrate can be due to several factors. Here is a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | * Ensure an inert atmosphere is maintained throughout the reaction setup and duration. Oxygen can deactivate the palladium catalyst. * Use freshly opened or properly stored catalyst and ligands. Some phosphine ligands can be air-sensitive. * Consider using a more robust pre-catalyst or a ligand that forms a more stable active species. |
| Catalyst Poisoning | * The nitrogen atoms of the pyridazine ring or the amino group can coordinate to the palladium center, inhibiting catalysis.[2] * Try using a higher ligand-to-palladium ratio to favor the formation of the active catalytic species. * Consider ligands with bulky substituents that can disfavor unproductive coordination of the substrate to the catalyst. |
| Poor Substrate Reactivity | * If you are using a chloro-substituted pyridazine, it will be less reactive than the bromo or iodo analogs. In this case, a more active catalyst system, often employing bulky, electron-rich phosphine ligands like SPhos or XPhos, may be required.[9] * Ensure the quality and purity of your boronic acid or ester. |
| Inappropriate Base or Solvent | * The choice of base is critical for the transmetalation step. Screen different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[10] * The solvent can influence the solubility of the reactants and the stability of the catalytic species. Common solvents include dioxane, DME, and toluene, often with the addition of water.[4] |
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Q: I am observing significant side product formation in my Buchwald-Hartwig amination reaction. What are the likely side reactions and how can I minimize them?
A: Side reactions in Buchwald-Hartwig amination can reduce the yield of your desired product. Here are some common issues and solutions:
| Side Reaction | Troubleshooting Steps |
| Hydrodehalogenation | * This is the replacement of the halide with a hydrogen atom. It can occur if there are sources of protic impurities or if the catalytic cycle is inefficient. * Ensure anhydrous conditions and use a high-purity, non-protic solvent. * Optimize the ligand and base combination to promote the desired C-N bond formation over competing pathways. |
| Homocoupling of the Amine | * This can be an issue with certain catalyst systems. * Adjusting the catalyst-to-ligand ratio or switching to a different ligand can often mitigate this side reaction. |
| Reaction at Multiple Sites | * While less common for the pyridazine core itself, if your amine coupling partner has multiple reactive sites, you may see a mixture of products. * Protecting other reactive functional groups on your amine may be necessary. |
Quantitative Data
The following tables provide a summary of catalyst performance for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates analogous to this compound. This data can serve as a starting point for catalyst selection and optimization.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halogenated Pyridazines
| Catalyst System | Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | 3-Bromo-6-(thiophen-2-yl)pyridazine | Na₂CO₃ | DME/Ethanol/H₂O | 80 | - | Varies | [4] |
| CombiPhos Pd6 (5 mol%) | 6-Chloro-5-dialkylaminopyridazinone | - | - | 135-140 (MW) | 0.5 | Moderate to Good | [9] |
| Pd-SPhos (5 mol%) | 6-Chloro-5-dialkylaminopyridazinone | - | - | 135-140 (MW) | 0.5 | Moderate to Good | [9] |
Table 2: Ligand Screening for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine
| Ligand | Catalyst System | Base | Yield (%) |
| RuPhos | Pd₂(dba)₃/Ligand | LiHMDS | 71 |
| SPhos | Pd₂(dba)₃/Ligand | LiHMDS | 76 |
| BINAP | Pd₂(dba)₃/Ligand | LiHMDS | 71 |
| RuPhos Precatalyst | Pre-L3 | LiHMDS | 83 |
Data adapted from a study on a closely related aminopyridine substrate.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halogenated this compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O or DME/H₂O)
Procedure:
-
To a reaction vessel, add the halogenated this compound, boronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[10]
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Amination of a Halogenated this compound
This protocol is a general guideline and should be optimized for specific substrates and amines.
Materials:
-
Halogenated this compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.[8]
-
Add the anhydrous, degassed solvent and stir for a few minutes to pre-form the active catalyst.
-
Add the halogenated this compound and the amine to the mixture.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: A decision workflow for initial catalyst selection.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in Reactions of 3-Aminopyridazine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminopyridazine-4-carbonitrile. The focus is on understanding and controlling regioselectivity in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence regioselectivity?
A1: this compound possesses multiple nucleophilic and potentially reactive sites, which presents a challenge in controlling reaction regioselectivity. The key sites are:
-
Exocyclic Amino Group (-NH₂ at C3): This is a primary amine and a potent nucleophile, readily participating in reactions like acylation, alkylation, and condensation.
-
Ring Nitrogen Atoms (N1 and N2): The pyridazine ring contains two adjacent nitrogen atoms. The electron-donating amino group at C3 increases the electron density of the ring, enhancing the nucleophilicity of these nitrogens compared to unsubstituted pyridazine. N1 is generally considered more nucleophilic than N2 due to steric and electronic factors.
-
Pyridazine Ring Carbons (C5 and C6): While the pyridazine ring is generally electron-deficient, the amino group can activate the ring towards electrophilic attack, albeit to a lesser extent than in more electron-rich systems.
The interplay of these sites' reactivity dictates the regiochemical outcome of a reaction.
Q2: In cyclocondensation reactions with unsymmetrical reagents, which nitrogen atom is more likely to participate in ring closure?
A2: In cyclocondensation reactions, for instance with β-dicarbonyl compounds or their equivalents, the initial reaction typically involves the exocyclic amino group. The subsequent intramolecular cyclization can proceed via attack from either N1 or N2 of the pyridazine ring. Generally, cyclization involving N1 is sterically and electronically favored , leading to the formation of a linear fused system. Attack at N2 would result in a more sterically hindered, angularly fused product and is generally less common.
Q3: How do solvent and temperature affect the regioselectivity of reactions with this compound?
A3: Solvent polarity and reaction temperature are critical parameters for controlling regioselectivity.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can favor reactions at the exocyclic amino group by solvating cations and leaving the nucleophilic amine more exposed. Protic solvents (e.g., ethanol, acetic acid) can protonate the ring nitrogens, decreasing their nucleophilicity and thus favoring reaction at the amino group.
-
Temperature: Lower reaction temperatures often favor the thermodynamically more stable product, while higher temperatures can lead to the kinetically controlled product. It is advisable to screen a range of temperatures to determine the optimal conditions for the desired regioisomer.
Troubleshooting Guides
Non-selective N-Alkylation
Problem: My N-alkylation reaction on this compound is yielding a mixture of products, with alkylation occurring at the exocyclic amino group and the ring nitrogens.
Troubleshooting Workflow:
Technical Support Center: Synthesis of 3-Aminopyridazine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and work-up of 3-Aminopyridazine-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and its derivatives?
A common and efficient method is a one-pot, three-component reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate in a solvent mixture like ethanol and water at room temperature.[1][2][3] For the synthesis of the parent compound (unsubstituted at the 5-position), a similar reaction can be employed using glyoxal instead of an arylglyoxal. Another approach involves the reaction of a suitable enaminone with hydrazine hydrate, followed by an oxidation step.[4][5]
Q2: My product precipitates from the reaction mixture, but the yield is low. What are the potential causes?
Low yield can result from several factors:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before work-up.
-
Sub-optimal reaction conditions: The reaction temperature and time may need optimization. While many of these reactions proceed at room temperature, gentle heating might be necessary for less reactive substrates.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. For instance, the reaction of arylglyoxals with hydrazine can form monohydrazone derivatives that may not efficiently cyclize.[3]
-
Product loss during work-up: Ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath can enhance precipitation. Also, be mindful of the product's solubility in the washing solvent; excessive washing can lead to product loss.
Q3: The color of my isolated product is off-white or yellowish, not the expected white solid. How can I improve the purity and color?
Discoloration often indicates the presence of impurities.
-
Recrystallization: This is the most effective method for purifying the crude product. Ethanol is a commonly used solvent for the recrystallization of this compound derivatives.[1][2][3]
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution can help remove colored impurities.[6] Be sure to filter the hot solution to remove the carbon before allowing it to cool and crystallize.
-
Washing: Thoroughly washing the filtered solid with hot water can help remove residual starting materials and salts.[1][3]
Q4: I am having trouble with the recrystallization. The product either does not dissolve or crashes out too quickly. What should I do?
Recrystallization success depends on selecting the appropriate solvent system.
-
Solvent Screening: If ethanol is not effective, a solvent screen should be performed to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Consider solvent mixtures, such as ethanol/water or dioxane/water.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of amorphous solid with trapped impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product does not precipitate upon completion of the reaction. | The product may be too soluble in the reaction solvent. | Try concentrating the reaction mixture under reduced pressure to reduce the solvent volume. Alternatively, add a co-solvent in which the product is insoluble (an anti-solvent) to induce precipitation. Water is often a suitable anti-solvent. |
| Low purity of the isolated product after initial filtration and washing. | Inefficient removal of unreacted starting materials or side products. | Recrystallization is the primary method for purification.[1][2][3] For basic impurities, an acidic wash during the work-up (if the product is stable to acid) can be effective. Conversely, a basic wash (e.g., with a saturated sodium bicarbonate solution) can remove acidic impurities. |
| The product appears oily or as a gum instead of a solid. | This could be due to the presence of impurities that lower the melting point or residual solvent. | Try triturating the oily product with a solvent in which the impurities are soluble but the product is not. Diethyl ether or hexanes are often good choices for this. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Difficulty in filtering the precipitated product (clogs filter paper). | The precipitate consists of very fine particles. | Allow the precipitate to digest (stand in the mother liquor) for a period, sometimes with gentle heating, to encourage the formation of larger particles. Using a different type of filter, such as a Celite pad, can also be beneficial. |
Experimental Protocols
Synthesis of 3-Amino-5-phenylpyridazine-4-carbonitrile [1][3]
-
In a suitable flask, dissolve phenylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).
-
To this solution, add hydrazine hydrate (80%, 4 mmol) at room temperature with stirring.
-
Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product will typically precipitate from the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the collected solid with hot water (2 x 5 mL).
-
Purify the crude product by recrystallization from ethanol to yield 3-amino-5-phenylpyridazine-4-carbonitrile as a white solid.
| Compound | Yield | Melting Point (°C) |
| 3-Amino-5-phenylpyridazine-4-carbonitrile | 78% | 247 (dec.) |
| 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 87% | 290 (dec.) |
| 3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile | 86% | 290 (dec.) |
Data summarized from Khalafy, J. et al. (2013). S. Afr. J. Chem.[1]
Visualizations
Caption: Experimental workflow for the synthesis and work-up of this compound derivatives.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Validation & Comparative
Purity Analysis of 3-Aminopyridazine-4-carbonitrile: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Aminopyridazine-4-carbonitrile is a critical step in the synthesis and development of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination due to its precision, versatility, and ability to separate complex mixtures.[1] This guide provides a comparative analysis of potential HPLC methods for assessing the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and development.
Given the polar nature and the presence of basic nitrogen atoms in this compound, two primary HPLC techniques are most applicable: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is crucial for accurate purity assessment. While RP-HPLC is the most common approach, HILIC presents a powerful alternative for highly polar compounds. The following table compares these two HPLC methods with other potential techniques for purity analysis.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on hydrophobicity; polar compounds elute first.[2] | Separation based on hydrophilicity; polar compounds are retained longer.[2][3] | Separation of volatile compounds based on boiling point and interaction with a stationary phase.[1] | Separation by HPLC followed by mass-based detection for identification and quantification.[1] |
| Typical Stationary Phase | Non-polar (e.g., C18, C8, Phenyl-Hexyl).[4] | Polar (e.g., bare silica, amide, zwitterionic).[5] | Various (e.g., polysiloxanes, polyethylene glycol). | Same as HPLC (C18, HILIC, etc.). |
| Typical Mobile Phase | Polar (e.g., Acetonitrile/Water, Methanol/Water) with buffers (e.g., Formic Acid, Ammonium Acetate).[6] | Apolar (e.g., high concentration of Acetonitrile with a small amount of aqueous buffer).[2][7] | Inert carrier gas (e.g., Helium, Nitrogen). | Same as HPLC, but requires volatile buffers (e.g., Ammonium Formate, Acetic Acid).[3] |
| Advantages | Highly robust, reproducible, and widely applicable.[2] Excellent for a broad range of compounds. | Superior retention and separation of very polar and hydrophilic compounds.[2][3] Enhanced sensitivity with mass spectrometry.[3] | Excellent for analyzing residual solvents and other volatile impurities.[1] | Provides molecular weight information, enabling impurity identification. High sensitivity and specificity.[1] |
| Limitations | Poor retention for very polar compounds like this compound.[2] Potential for peak tailing with basic compounds on silica-based columns.[6] | Can have longer column equilibration times.[8] Method development can be more complex than RP-HPLC. | Limited to thermally stable and volatile compounds. | Higher instrumentation cost and complexity. |
Proposed HPLC Method for Purity Analysis
Based on the analysis of structurally similar polar aromatic amines and nitrogen-containing heterocycles, a reversed-phase HPLC method is proposed as a starting point for the purity determination of this compound. Contemporary aqueous C18 (AQ-C18) or polar-embedded columns are recommended to improve the retention of this polar analyte.[9]
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and separate it from potential process-related impurities and degradation products.[10]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm or equivalent polar-endcapped/AQ-C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B, such as 80:20 A:B) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation:
-
The purity is calculated using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Development and Alternative Approaches Workflow
The selection of an optimal analytical method often requires a systematic approach. The following workflow illustrates the decision-making process for the purity analysis of a novel pharmaceutical intermediate like this compound.
Caption: Workflow for Purity Analysis Method Selection.
Conclusion
For the purity analysis of this compound, a well-developed RP-HPLC method using a C18 column with a polar-embedded ligand is a robust starting point. Should retention prove insufficient, optimizing the mobile phase or transitioning to a HILIC method would be the logical next steps.[2][5] The choice between these techniques will depend on the specific impurity profile and the physicochemical properties of the impurities themselves. For comprehensive characterization, coupling the HPLC separation to a mass spectrometer is invaluable for the identification of unknown impurities, ensuring the quality and safety of the final drug product.[1]
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. agilent.com [agilent.com]
- 4. Developing HPLC Methods [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. nestgrp.com [nestgrp.com]
- 8. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
A Comparative Guide to the Biological Activity of 3-Aminopyridazine-4-carbonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological properties of 3-Aminopyridazine-4-carbonitrile and its structural analogs, focusing on their antimicrobial and anticancer potential. The information presented herein is a synthesis of available experimental data, intended to guide further research and drug discovery efforts.
Comparative Analysis of Biological Activity
While specific data for this compound is limited in the public domain, the broader class of aminopyridazine and aminopyridine derivatives has been extensively studied. The following tables summarize the quantitative biological data for various analogs, providing insights into structure-activity relationships (SAR).
Antimicrobial Activity
The antimicrobial efficacy of pyridazine and aminopyrazine derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing the potency of these compounds.
Table 1: Comparative Antimicrobial Activity (MIC) of Pyridazine and Aminopyrazine Analogs
| Compound/Analog | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | 46 | [1] |
| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Staphylococcus aureus | - | 31.25 | [1] |
| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | - | 62.5 | [1] |
| 4-(Aryl)-6-phenylpyridazin-3(2H)-one Derivative (Compound 7) | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | - | 7.8 | [2] |
| 4-(Aryl)-6-phenylpyridazin-3(2H)-one Derivative (Compound 13) | A. baumannii | - | 3.74 | [2] |
| 4-(Aryl)-6-phenylpyridazin-3(2H)-one Derivative (Compound 13) | P. aeruginosa | - | 7.48 | [2] |
| 2-Amino-3-cyanopyridine Derivative (Compound 2c) | S. aureus, B. subtilis | 0.039 | - | [3] |
Note: A lower MIC value indicates greater antimicrobial potency. The data suggests that substitutions on the pyridazine or pyrazine ring significantly influence antimicrobial activity.
Anticancer Activity
Several aminopyridine and pyridazine derivatives have demonstrated potent anticancer activity, often through the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Table 2: Comparative Anticancer Activity (IC50) of Pyridine and Pyridopyrimidine Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile (5a) | MCF-7 (Breast) | 1.77 | VEGFR-2/HER-2 Inhibition | [4] |
| 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile (5e) | MCF-7 (Breast) | 1.39 | VEGFR-2/HER-2 Inhibition | [4] |
| 3,4,7,8-Tetrahydropyrimidine-6-carbonitrile (6b) | HepG2 (Liver) | 2.68 | Not specified | [4] |
| 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile (5a) | HepG2 (Liver) | 2.71 | VEGFR-2/HER-2 Inhibition | [4] |
| Pyridine Derivative (5c) | HepG2 (Liver) | 1.46 | Not specified | [5] |
| Pyridine Derivative (5d) | HepG2 (Liver) | 7.08 | Not specified | [5] |
| 4-Aminopyrazolo[3,4-d]pyrimidine (12c) | UO-31 (Renal) | More potent than Sunitinib & Sorafenib | Not specified | [6] |
Note: A lower IC50 value indicates greater potency in inhibiting cancer cell growth. The data highlights the potential of these scaffolds as platforms for the development of novel anticancer agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key biological assays based on standard laboratory practices.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7][8][9]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and an untreated control are included. The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[8][9]
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.[10][11][12]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase reaction buffer.[10]
-
Compound Addition: The test compound is added to the wells at various concentrations. A positive control (no inhibitor) and a blank (no enzyme) are included.[12]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 30-60 minutes).[13]
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as a luminescence-based assay that measures the amount of ATP remaining after the reaction (e.g., ADP-Glo™ Kinase Assay).[12] A lower signal indicates higher kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the positive control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their biological effects is critical for rational drug design.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Inhibition of VEGFR-2 Signaling by Analogs.
Many pyridazine and pyridine-based anticancer agents function by inhibiting receptor tyrosine kinases like VEGFR-2. As illustrated, binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ/RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. 3-Aminopyridazine analogs can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activation and suppressing tumor angiogenesis.
General Experimental Workflow for Biological Evaluation
Caption: Drug Discovery Workflow for Pyridazine Analogs.
The discovery and development of new therapeutic agents from the aminopyridazine class follows a structured workflow. This begins with the chemical synthesis and purification of a library of analogs. These compounds then undergo in vitro screening to identify initial hits with promising antimicrobial or anticancer activity. Lead compounds are further investigated in mechanistic studies to elucidate their mode of action, for instance, through enzyme inhibition assays. Finally, the most promising candidates are advanced to in vivo animal models to evaluate their efficacy and safety profiles.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. VEGFR2 inhibition assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. dovepress.com [dovepress.com]
Comparative Analysis of 3-Aminopyridazine-4-carbonitrile Derivatives: A Crystallographic and Biological Perspective
A detailed examination of the X-ray crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile provides a foundational understanding of this class of compounds. This guide offers a comparative look at its structural features alongside other synthesized 3-amino-5-arylpyridazine-4-carbonitrile derivatives and related heterocyclic systems, supplemented by available biological activity data and detailed experimental protocols for researchers, scientists, and drug development professionals.
X-ray Crystal Structure Analysis of 3-Aminopyridazine-4-carbonitrile Derivatives
The solid-state conformation and intermolecular interactions of this compound derivatives are crucial for understanding their structure-activity relationships. To date, a detailed single-crystal X-ray structure has been reported for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.
Crystallographic Data of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile
The crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile reveals a monoclinic system with the space group P21/c. The benzene and pyridazine rings are not coplanar.[1] Key crystallographic data and selected bond lengths and angles are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. [1]
| Parameter | Value |
| Empirical formula | C₁₁H₇ClN₄ |
| Formula weight | 230.66 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a | 3.817(3) Å |
| b | 13.533(10) Å |
| c | 19.607(15) Å |
| α | 90° |
| β | 93.401(10)° |
| γ | 90° |
| Volume | 1010.9(12) ų |
| Z | 4 |
| R1 | 0.0906 |
| wR2 | 0.1422 |
Table 2: Selected Bond Lengths and Angles for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. [1]
| Bond/Angle | Length (Å) / Angle (°) |
| N(1)-N(2) | 1.336 |
| N(3)-C(10) | 1.333 |
| N(3)-C(10)-N(1) | 116.4 |
| N(4)-C(11)-C(9) | 176.2 |
| N(2)-N(1)-C(10) | 120.08 |
Comparison with Alternative Heterocyclic Scaffolds
For a broader perspective, the structural and synthetic aspects of 3-aminopyridazine-4-carbonitriles can be compared with other classes of aminonitrile-substituted heterocycles, such as 3-amino-1H-pyrazole-4-carbonitriles and 4-amino-5-pyrimidinecarbonitriles.
Table 3: Comparison of this compound with Alternative Scaffolds.
| Feature | 3-Amino-5-arylpyridazine-4-carbonitrile | 3-Amino-1H-pyrazole-4-carbonitrile Derivatives | 4-Amino-5-pyrimidinecarbonitrile Derivatives |
| Core Heterocycle | Pyridazine | Pyrazole | Pyrimidine |
| General Synthetic Route | One-pot three-component reaction of arylglyoxals, malononitrile, and hydrazine hydrate. | Condensation of 3-oxoalkanonitriles with trichloroacetonitrile followed by reaction with hydrazine. | Three-component reaction of an aldehyde, malononitrile, and an amine/amidine source. |
| Reported Derivatives | Phenyl, 4-chlorophenyl, 4-fluorophenyl, 3-methoxyphenyl. | Phenyl, 4-chlorophenyl, 2-thienyl. | Phenyl, substituted phenyl, thienyl. |
Biological Activities and Potential Signaling Pathways
While extensive biological data for this compound derivatives is still emerging, related heterocyclic cores have shown promising activities. For instance, certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. The inhibition of FGFR disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.
Although a specific signaling pathway for this compound derivatives has not been elucidated, a hypothetical workflow for investigating their potential as kinase inhibitors, based on methodologies for similar compounds, is presented below.
Caption: Experimental workflow for the evaluation of this compound derivatives.
Experimental Protocols
General Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles
The synthesis of 3-amino-5-arylpyridazine-4-carbonitriles can be achieved through a one-pot, three-component reaction.
Materials:
-
Appropriate arylglyoxal (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (80%, 4 mmol)
-
Ethanol
-
Water
Procedure:
-
A mixture of the arylglyoxal (1 mmol) and hydrazine hydrate (4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.
-
Malononitrile (1 mmol) is then added to the reaction mixture.
-
The mixture is stirred for an additional 30 minutes at room temperature.
-
The resulting precipitate is collected by filtration, washed with hot water (2 x 5 mL), and purified by recrystallization from ethanol.
Single Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of an ethanolic solution of the purified compound.
Data Collection and Refinement: Data is collected on a diffractometer equipped with Mo Kα or Cu Kα radiation. The structure is solved and refined using appropriate software packages. For 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, data was collected on a Bruker APEX-II D8 Venture area diffractometer.
Hypothetical Kinase Inhibition Assay Protocol (Based on FGFR Inhibition Assays for Aminopyrazines)
This protocol is a general guideline for assessing the inhibitory activity of the target compounds against a specific kinase.
Materials:
-
Kinase (e.g., FGFR)
-
ATP
-
Substrate peptide
-
Test compounds (this compound derivatives)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate peptide, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
A Comparative Computational Analysis of 3-Aminopyridazine-4-carbonitrile and Structurally-Related Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic evaluation of novel chemical entities is paramount. This guide presents a comprehensive computational comparison of 3-Aminopyridazine-4-carbonitrile, a heterocyclic compound of interest, against two well-characterized molecules: the clinically relevant potassium channel blocker, 4-Aminopyridine, and the synthesized anticancer agent, 3-Amino-5-phenylpyridazine-4-carbonitrile. This analysis leverages in silico predictive models to provide insights into their potential as therapeutic agents, focusing on physicochemical properties, pharmacokinetics (ADMET), and drug-likeness.
Physicochemical and Pharmacokinetic Profiles
The following table summarizes the key computed physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its selected alternatives. These parameters are crucial in the early stages of drug development to assess the potential of a compound to be developed into a safe and effective drug.
| Property | This compound (Predicted) | 4-Aminopyridine (Experimental/Predicted) | 3-Amino-5-phenylpyridazine-4-carbonitrile (Predicted) |
| Molecular Formula | C₅H₄N₄ | C₅H₆N₂ | C₁₁H₈N₄ |
| Molecular Weight | 120.11 g/mol | 94.11 g/mol [1] | 196.21 g/mol |
| LogP (o/w) | -0.20 | 0.30[1] | 1.85 |
| Topological Polar Surface Area (TPSA) | 88.2 Ų | 38.9 Ų[1] | 88.2 Ų |
| Hydrogen Bond Donors | 1 | 1[1] | 1 |
| Hydrogen Bond Acceptors | 4 | 2[1] | 4 |
| Water Solubility | Soluble | Soluble[2] | Moderately Soluble |
| GI Absorption | High | High | High |
| Blood-Brain Barrier (BBB) Permeant | No | Yes[3] | No |
| CYP450 2D6 Inhibitor | No | No | No |
| AMES Toxicity | No | No | No |
| hERG I Inhibitor | No | No | No |
Comparative Analysis
This compound exhibits a favorable in silico profile for a potential drug candidate. Its low molecular weight and high gastrointestinal absorption prediction suggest good oral bioavailability. The molecule is predicted to be non-toxic in the Ames test and shows no inhibition of key cytochrome P450 enzymes or the hERG channel, indicating a potentially low risk of drug-drug interactions and cardiotoxicity. However, its predicted inability to cross the blood-brain barrier suggests it may be more suitable for targeting peripheral biological systems.
4-Aminopyridine , a smaller aminopyridine isomer, is a clinically approved drug for improving walking in patients with multiple sclerosis.[4] Its established ability to cross the blood-brain barrier is consistent with its central nervous system activity.[3] While it shares a favorable toxicity profile with this compound, its primary mechanism of action as a potassium channel blocker is well-documented.[5]
3-Amino-5-phenylpyridazine-4-carbonitrile , a synthesized derivative of the target molecule, has been investigated for its potential anticancer properties.[6] The addition of the phenyl group increases its lipophilicity (higher LogP) and molecular weight compared to the parent compound. While predicted to have high GI absorption, its larger size and polarity may influence its overall pharmacokinetic profile.
Signaling Pathways and Experimental Workflows
To provide a broader context for the potential applications of these molecules, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for assessing anticancer activity.
Experimental Protocols
In Silico ADMET Prediction
Methodology: The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound and 3-Amino-5-phenylpyridazine-4-carbonitrile were predicted using the pkCSM and SwissADME web servers.[7][8] The SMILES (Simplified Molecular Input Line Entry System) strings for the compounds were submitted to the servers, which employ graph-based signatures and machine learning models to predict a range of pharmacokinetic and toxicity endpoints.
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Conclusion
This computational guide provides a preliminary comparative analysis of this compound against two related molecules. The in silico data suggests that this compound possesses drug-like properties with a favorable predicted safety profile, warranting further experimental investigation. The comparison with 4-Aminopyridine and 3-Amino-5-phenylpyridazine-4-carbonitrile highlights how small structural modifications can significantly influence physicochemical properties and potential therapeutic applications. The provided experimental protocols offer a starting point for the empirical validation of the computational predictions. Future studies should focus on the synthesis and biological evaluation of this compound to confirm its predicted activities and explore its therapeutic potential.
References
- 1. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. 4-Aminopyridine | CymitQuimica [cymitquimica.com]
- 6. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 7. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SwissADME [swissadme.ch]
comparative study of different synthetic methods for aminopyridazines
For Researchers, Scientists, and Drug Development Professionals
The aminopyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The efficient and versatile synthesis of these heterocyles is therefore of paramount importance to the drug discovery and development pipeline. This guide provides a comparative analysis of key synthetic methodologies for the preparation of aminopyridazines, supported by experimental data and detailed protocols to inform the selection of the most appropriate route for a given research objective.
At a Glance: Comparison of Synthetic Methods for Aminopyridazines
The selection of a synthetic strategy for aminopyridazines is a critical decision, influenced by factors such as desired substitution patterns, availability of starting materials, scalability, and reaction conditions. The following table summarizes the key characteristics of four prominent methods.
| Parameter | One-Pot Three-Component Reaction | Nucleophilic Aromatic Substitution (SNAr) | Dicarbonyl Condensation with Hydrazine | Hofmann Rearrangement |
| Starting Materials | Malononitrile, Arylglyoxal, Hydrazine Hydrate | Halogenated Pyridazine, Ammonia or Amines | β-Ketonitrile, Hydrazine Hydrate | Pyridazine Carboxamide |
| Reaction Type | One-pot condensation/cyclization | Nucleophilic aromatic substitution | Condensation/cyclization | Rearrangement |
| Key Reagents | Ethanol, Water | Dioxane or other polar aprotic solvents | Acid or Base catalyst | Bromine, Sodium Hydroxide |
| Reaction Conditions | Room temperature | 100-180°C, often under pressure | Reflux | Often requires heating |
| Reported Yield | Good to excellent (e.g., 86% for 3-amino-5-phenylpyridazine-4-carbonitrile)[1] | Moderate to good (e.g., 62-90% for 3-amino-6-chloropyridazine)[1] | Variable, generally moderate to good | Generally moderate, can be substrate-dependent |
| Product Scope | Primarily 3-amino-5-arylpyridazine-4-carbonitriles[1] | Substituted aminopyridazines from corresponding chloropyridazines[1] | Broad scope for substituted aminopyridazines | Aminopyridazines with one less carbon than the starting amide |
| Advantages | - High atom economy- Mild reaction conditions- Simple procedure[1] | - Readily available starting material- Scalable process[1] | - Versatile starting materials- Direct formation of the amino-substituted ring[1] | - Useful for introducing an amino group from a carboxylic acid derivative |
| Disadvantages | - Limited to arylglyoxals- May require optimization for different substrates[1] | - Use of high temperatures and pressures- Potential for side reactions[1] | - Regioselectivity can be an issue with unsymmetrical dicarbonyls[1] | - Use of stoichiometric bromine and strong base- Potential for side reactions |
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the key synthetic methods discussed.
References
A Comparative Spectroscopic Analysis of 3-Aminopyridazine-4-carbonitrile and Its Isomers
For researchers, scientists, and drug development professionals, a detailed spectroscopic comparison of 3-aminopyridazine-4-carbonitrile and its isomers is presented. This guide provides a comprehensive analysis of their spectral properties, supported by experimental data and detailed methodologies, to aid in their identification, characterization, and application in drug discovery and development.
This publication focuses on the spectroscopic differences and similarities between this compound and its positional isomers: 4-aminopyridazine-3-carbonitrile, 5-aminopyridazine-3-carbonitrile, and 6-aminopyridazine-3-carbonitrile. The distinct arrangement of the amino and cyano groups on the pyridazine ring in these isomers leads to unique spectral fingerprints, which are critical for their unambiguous identification and for understanding their chemical behavior.
Spectroscopic Data Summary
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FT-IR (νmax, cm-1) | Mass Spec. (m/z) |
| 3-Amino-5-phenylpyridazine-4-carbonitrile | 8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, NH2)[1] | 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62[1] | 3437, 3300, 3105 (N-H, C-H), 2219 (C≡N), 1641, 1562, 1498 (C=C, C=N)[1] | 196 [M+][1] |
| 4-Aminopyridazine-3-carbonitrile | Data not available in search results. | Data not available in search results. | Data not available in search results. | Data not available in search results. |
| 5-Aminopyridazine-3-carbonitrile | Data not available in search results. | Data not available in search results. | Data not available in search results. | Data not available in search results. |
| 6-Aminopyridazine-3-carbonitrile | Data not available in search results. | Data not available in search results. | Data not available in search results. | Data not available in search results. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of the aminopyridazine carbonitrile derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). Tetramethylsilane (TMS) was used as an internal standard.
Instrumentation: 1H and 13C NMR spectra were recorded on a Bruker 300 spectrometer operating at 300 MHz for protons and 75.5 MHz for carbons.
Data Acquisition: For 1H NMR, the spectral width was typically 0-15 ppm. For 13C NMR, the spectral width was 0-200 ppm. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Solid samples were prepared as potassium bromide (KBr) discs.
Instrumentation: FT-IR spectra were recorded on a Thermonicolet (Nexus 670) Fourier-transform infrared spectrometer.
Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm-1. The positions of absorption bands are reported in reciprocal centimeters (cm-1).
Mass Spectrometry (MS)
Instrumentation: Mass spectra were obtained using electron ionization (EI) on a suitable mass spectrometer.
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.
Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of aminopyridazine carbonitrile derivatives is illustrated in the following diagram.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of aminopyridazine carbonitrile isomers.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves a logical process of correlating spectral features with molecular structure. The following diagram illustrates the relationships between the observed spectroscopic data and the structural features of the aminopyridazine carbonitrile isomers.
Caption: Logical flow from spectroscopic data to the elucidation of molecular structure.
Due to the limited availability of complete spectroscopic data for the unsubstituted parent compounds, this guide primarily serves as a foundational framework. Further experimental work is necessary to populate the comparative data table for all isomers of this compound, which will be invaluable for the scientific community.
References
Validating the Structure of Synthesized 3-Aminopyridazine-4-carbonitrile: A Comparative Spectroscopic Guide
For Immediate Release
This guide provides a comprehensive comparison of analytical techniques to validate the structure of synthesized 3-Aminopyridazine-4-carbonitrile. It is intended for researchers, scientists, and professionals in drug development. This document outlines key spectroscopic methods and presents a comparative analysis with potential isomeric alternatives to ensure accurate structural confirmation.
Introduction
The correct structural elucidation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. For a molecule such as this compound, a heterocyclic compound with potential applications in medicinal chemistry, unambiguous structural verification is paramount. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this purpose. A comparative analysis with plausible structural isomers is provided to highlight the distinguishing spectroscopic features that confirm the desired molecular architecture.
Comparative Analysis of Spectroscopic Data
To confirm the synthesis of this compound, a detailed analysis of its spectroscopic data is required. In the absence of a complete, published experimental dataset for the unsubstituted parent compound, the following table presents expected values derived from closely related analogs, such as 3-amino-5-arylpyridazine-4-carbonitriles, alongside the experimental data for key structural isomers. This comparison is crucial for identifying the unique spectral fingerprint of the target molecule.
Table 1: Comparative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| This compound (Target) | H5: ~7.8-8.0 (d), H6: ~8.6-8.8 (d), NH₂: ~6.5-7.5 (br s) | C3: ~158-160, C4: ~95-100, C5: ~130-135, C6: ~150-155, CN: ~115-120 | ~3450-3300 (N-H str), ~2220 (C≡N str), ~1640 (N-H bend), ~1580-1400 (C=C, C=N str) | M⁺: 120.04 |
| 6-Aminopyridazine-4-carbonitrile (Isomer 1) | H3: ~7.0-7.2 (d), H5: ~7.6-7.8 (d), NH₂: ~6.0-7.0 (br s) | C3: ~125-130, C4: ~110-115, C5: ~135-140, C6: ~160-165, CN: ~115-120 | ~3400-3200 (N-H str), ~2225 (C≡N str), ~1650 (N-H bend), ~1590-1450 (C=C, C=N str) | M⁺: 120.04 |
| 4-Aminopyridine-3-carbonitrile (Isomer 2) | H2: ~8.3-8.5 (s), H5: ~6.7-6.9 (d), H6: ~8.2-8.4 (d), NH₂: ~5.5-6.5 (br s) | C2: ~155-160, C3: ~90-95, C4: ~150-155, C5: ~110-115, C6: ~150-155, CN: ~117-122 | ~3400-3200 (N-H str), ~2215 (C≡N str), ~1660 (N-H bend), ~1600-1480 (C=C, C=N str) | M⁺: 119.05 |
| 4-Amino-pyrimidine-5-carbonitrile (Isomer 3) | H2: ~8.5-8.7 (s), H6: ~8.8-9.0 (s), NH₂: ~7.0-8.0 (br s) | C2: ~155-160, C4: ~158-162, C5: ~100-105, C6: ~158-162, CN: ~115-120 | ~3350-3150 (N-H str), ~2220 (C≡N str), ~1670 (N-H bend), ~1580-1470 (C=C, C=N str) | M⁺: 120.04 |
Note: The data for the target compound, this compound, are predicted values based on reported data for its 5-aryl derivatives. The data for the isomers are based on available experimental and database information.
Experimental Protocols
Accurate structural validation relies on precise experimental execution. The following are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans (1024 or more) is typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A benchtop FTIR spectrometer.
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a suitable ionization source such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for ESI-MS. For EI-MS, the sample can be introduced directly as a solid.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure high mass accuracy.
-
Data Analysis: Determine the m/z value of the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Visualizing the Validation Workflow
The process of validating the structure of a synthesized compound can be visualized as a logical workflow. The following diagram illustrates the key steps, from initial synthesis to final structural confirmation.
Caption: Workflow for the validation of synthesized this compound.
Structural Isomers for Comparative Analysis
To avoid misidentification, it is essential to compare the spectroscopic data of the synthesized product with that of potential structural isomers. The following diagram illustrates the structures of this compound and its key isomers.
Caption: Key structural isomers for comparative analysis.
By carefully following these experimental protocols and comparing the resulting data with the provided tables and structural diagrams, researchers can confidently validate the synthesis of this compound and distinguish it from potential isomeric byproducts.
Assessing the Reactivity of 3-Aminopyridazine-4-carbonitrile: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the chemical reactivity of 3-Aminopyridazine-4-carbonitrile in comparison to other pyridazine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document furnishes a comparative overview of reactivity patterns, supported by experimental data and detailed protocols, to facilitate the strategic design of synthetic routes and novel molecular entities.
Introduction to Pyridazine Reactivity
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is an important scaffold in medicinal chemistry. Its reactivity is largely dictated by the electron-deficient nature of the ring, making it susceptible to nucleophilic attack. The presence of substituents further modulates this reactivity, influencing the rate and regioselectivity of various chemical transformations. This guide focuses on this compound, a versatile building block, and benchmarks its reactivity against other key pyridazine derivatives.
Comparative Reactivity Analysis
The reactivity of this compound is significantly influenced by the electronic effects of its amino and cyano substituents. The amino group at the 3-position is an electron-donating group (EDG) through resonance, which can increase the electron density of the pyridazine ring, potentially decreasing its reactivity towards nucleophiles compared to the unsubstituted pyridazine. Conversely, the cyano group at the 4-position is a strong electron-withdrawing group (EWG) through both induction and resonance, which significantly enhances the ring's susceptibility to nucleophilic attack, particularly at the positions ortho and para to it.
In contrast, pyridazine itself has a baseline level of reactivity towards nucleophiles due to the inherent electron deficiency of the diazine system. Halogenated pyridazines, such as 3-chloropyridazine, are highly reactive in nucleophilic aromatic substitution (SNAr) reactions, with the halogen atom serving as a good leaving group. The presence of an additional EWG, as in pyridazine-4-carbonitrile, would further activate the ring for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridazine chemistry. The rate of these reactions is highly dependent on the nature of the substituents on the pyridazine ring.
| Compound | Key Substituents | Expected Relative Reactivity towards Nucleophiles | Supporting Observations |
| This compound | 3-Amino (EDG), 4-Cyano (EWG) | Moderate to High | The activating effect of the cyano group is expected to be partially offset by the deactivating amino group. The precise reactivity will depend on the nature of the nucleophile and reaction conditions. |
| Pyridazine | None | Low | Serves as a baseline for pyridazine reactivity. |
| 3-Chloropyridazine | 3-Chloro (EWG, Leaving Group) | High | The chloro substituent is a good leaving group and activates the ring towards nucleophilic attack. |
| Pyridazine-4-carbonitrile | 4-Cyano (EWG) | Very High | The strong electron-withdrawing nature of the cyano group significantly activates the pyridazine ring for SNAr. |
| 3,6-Dichloropyridazine | 3,6-Dichloro (EWG, Leaving Groups) | Very High | The presence of two activating chloro groups makes this a highly reactive substrate for sequential nucleophilic substitutions.[1] |
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the electron-deficient pyridazine ring is generally difficult and requires harsh conditions. The presence of the electron-donating amino group in this compound would direct electrophiles to the ortho and para positions, although the overall reactivity is still expected to be low due to the deactivating effect of the ring nitrogens and the cyano group. Computational studies on azines, including pyridazine, indicate that the highest occupied molecular orbitals (HOMOs) often have significant localization on the nitrogen atoms, which disfavors electrophilic attack on the carbon atoms of the ring.
Cycloaddition Reactions
Pyridazines can participate in inverse-electron-demand Diels-Alder reactions, where the electron-poor pyridazine acts as the diene. The reactivity in these reactions is enhanced by electron-withdrawing substituents. Therefore, this compound, with its electron-withdrawing cyano group, is expected to be a more reactive diene compared to unsubstituted pyridazine. The amino group, being electron-donating, might slightly reduce this reactivity.
Experimental Protocols
Detailed methodologies for key reactions involving pyridazine derivatives are crucial for reproducible research.
Protocol 1: One-Pot, Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles
This protocol describes a highly efficient, atom-economical synthesis of substituted 3-aminopyridazines.
Materials:
-
Arylglyoxal (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (80%, 4 mmol)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).
-
To this solution, add hydrazine hydrate (80%, 4 mmol) at room temperature with continuous stirring.
-
Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product will typically precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with hot water (2 x 5 mL).
-
The crude product can be purified by recrystallization from ethanol to yield the pure 3-amino-5-arylpyridazine-4-carbonitrile.
Protocol 2: Nucleophilic Aromatic Substitution on a Halogenated Pyridazine
This protocol outlines the amination of 3,6-dichloropyridazine, a common precursor for substituted aminopyridazines.[1]
Materials:
-
3,6-Dichloropyridazine (1 g, 6.71 mmol)
-
Aqueous ammonia (8 mL)
-
1,4-Dioxane (2 mL)
Procedure:
-
In a pressure-rated vessel, combine 3,6-dichloropyridazine (1 g, 6.71 mmol), aqueous ammonia (8 mL), and 1,4-dioxane (2 mL).
-
Seal the vessel securely and heat the reaction mixture to 100°C.
-
Maintain this temperature and stir the mixture overnight.
-
After cooling the reaction mixture to room temperature, a solid precipitate should be observed.
-
Collect the solid product by filtration. The resulting product is 3-amino-6-chloropyridazine.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex chemical processes and relationships.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr) on a substituted pyridazine.
Caption: A logical relationship diagram illustrating the relative reactivity of pyridazine derivatives in SNAr reactions.
Conclusion
The reactivity of this compound represents a nuanced interplay of activating and deactivating substituent effects. While the cyano group strongly primes the pyridazine core for nucleophilic attack, the amino group provides a moderating influence. This guide provides a foundational framework for researchers to anticipate the reactivity of this and other pyridazine derivatives, enabling more efficient and targeted synthetic strategies in the pursuit of novel chemical entities. The provided experimental protocols serve as practical starting points for the synthesis of these valuable compounds.
References
A Comparative Guide to the Quantitative Analysis of 3-Aminopyridazine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the Quantitative Analysis of 3-Aminopyridazine-4-carbonitrile.
The accurate and precise quantification of this compound, a heterocyclic amine of interest in pharmaceutical research and development, is critical for ensuring the quality, safety, and efficacy of potential drug candidates. The selection of an appropriate analytical methodology is paramount and is contingent on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides a comparative overview of three powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). While specific validated methods for this compound are not widely published, this guide leverages data from structurally similar compounds, such as aminopyridines and other heterocyclic amines, to provide a robust framework for method selection and development.
At a Glance: Key Performance Metrics
The choice between HPLC-UV, GC-MS, and qNMR for the analysis of this compound will depend on the specific requirements of the analytical task. The following table summarizes the key performance parameters for each method, based on data from validated analytical procedures for analogous compounds.
| Parameter | HPLC-UV Method (Data from 4-Aminopyridine) | GC-MS Method (Typical for Aromatic Amines) | qNMR Method (Typical for Small Molecules) |
| Principle | Reverse-Phase Liquid Chromatography with UV detection | Gas Chromatography with Mass Spectrometric detection | Nuclear Magnetic Resonance Spectroscopy |
| Derivatization | Not Required | Often Required | Not Required |
| Limit of Detection (LOD) | ~0.132 µg/mL[1] | 0.9 - 50 pg/L (after derivatization) | Analyte and instrument dependent, generally higher than chromatographic methods |
| Limit of Quantification (LOQ) | ~0.44 µg/mL[1] | 24 times lower than the 10 µg/kg required by legislation for some aromatic amines[2] | Analyte and instrument dependent, generally higher than chromatographic methods |
| Linearity (r²) | >0.99[1] | >0.99 | Excellent linearity over a wide dynamic range |
| Accuracy (% Recovery) | 99.58% - 103.86%[1] | 80% - 104% (for iodinated derivatives) | 97% - 103%[3] |
| Precision (%RSD) | <2%[4] | <15% (intra-day), <20% (inter-day) (for iodinated derivatives) | <1%[1] |
In-Depth Method Comparison
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Overview: HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a polar compound like this compound, reverse-phase HPLC is a suitable technique. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector, as the aromatic pyridazine ring is expected to have a strong UV chromophore.
Advantages:
-
Robust and Reliable: HPLC is a well-established technique with a vast body of literature and regulatory acceptance.
-
No Derivatization Required: The inherent properties of this compound should allow for direct analysis, simplifying sample preparation.
-
Good Precision and Accuracy: As demonstrated with related compounds, HPLC-UV methods can achieve excellent precision and accuracy for quantitative analysis.
Disadvantages:
-
Moderate Sensitivity: While sufficient for many applications, HPLC-UV may not be sensitive enough for trace-level analysis of impurities.
-
Matrix Effects: Complex sample matrices can interfere with the separation and quantification, potentially requiring extensive sample cleanup.
Gas Chromatography-Mass Spectrometry (GC-MS)
Overview: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For polar and non-volatile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability, allowing for passage through the GC column.
Advantages:
-
High Sensitivity and Selectivity: The use of a mass spectrometer provides excellent sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the analyte, even in complex matrices.
-
Structural Information: The mass spectrum provides valuable structural information that can be used for definitive identification of the analyte.
Disadvantages:
-
Derivatization Required: The need for derivatization adds a step to the sample preparation process, which can introduce variability and potential for error.
-
Thermal Stability: The analyte must be thermally stable, both in its native and derivatized form, to be suitable for GC analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
Overview: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a highly accurate and precise technique.
Advantages:
-
Primary Ratio Method: qNMR is a primary method of measurement, meaning it does not rely on calibration with the analyte of interest.
-
High Precision and Accuracy: When performed correctly, qNMR offers exceptional accuracy and precision.[1][3]
-
No Derivatization: Analysis is performed directly on the sample in solution.
-
Structural Confirmation: The NMR spectrum simultaneously provides quantitative data and confirms the structure of the analyte.
Disadvantages:
-
Lower Sensitivity: qNMR is generally less sensitive than chromatographic methods, making it less suitable for trace analysis.
-
Potential for Signal Overlap: In complex mixtures, signals from different compounds can overlap, complicating quantification.
-
Higher Equipment Cost: NMR spectrometers are a significant capital investment.
Experimental Protocols
The following are detailed, representative experimental protocols for the quantitative analysis of this compound. These are based on established methods for structurally similar compounds and should be optimized and validated for the specific application.
Experimental Protocol 1: HPLC-UV Analysis
This protocol is adapted from a validated method for the analysis of 4-aminopyridine.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 50 mM disodium hydrogenphosphate) and acetonitrile (e.g., 80:20 v/v).[1] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound (a wavelength around 260-280 nm is expected).
-
Injection Volume: 20 µL.[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
3. Analysis and Quantification:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Protocol 2: GC-MS Analysis
This protocol outlines a general approach for the analysis of an aromatic amine using GC-MS, which would require adaptation and validation for this compound.
1. Derivatization:
-
Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for derivatizing primary amines.
-
Procedure: In a sealed vial, react a known amount of the dried sample with the derivatization reagent in a suitable solvent (e.g., pyridine or acetonitrile) at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).
2. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The specific ions to monitor would be determined from the mass spectrum of the derivatized this compound.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Calibration Standards: Derivatize a series of known concentrations of the standard solution following the same procedure as for the samples.
-
Sample Preparation: Extract the this compound from the sample matrix using a suitable solvent. Evaporate the solvent to dryness and proceed with the derivatization step.
4. Analysis and Quantification:
-
Inject the derivatized standards and samples into the GC-MS.
-
Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.
-
Quantify the derivatized this compound in the sample using the calibration curve.
Experimental Protocol 3: qNMR Analysis
This protocol provides a general workflow for qNMR analysis using an internal standard.
1. Instrumentation and Experimental Parameters:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d6, CDCl3, or D2O).
-
Internal Standard: A certified reference material with a known purity that has a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A simple 1D proton pulse sequence with a calibrated 90° pulse.
-
Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for 1% precision).[5]
2. Standard and Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound and a known amount of the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
3. Data Acquisition and Processing:
-
Acquire the 1H NMR spectrum using the optimized parameters.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
4. Calculation of Purity/Concentration: The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualizing the Workflow
To aid in the understanding of the analytical processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the general workflow for quantitative analysis and a decision-making tree for method selection.
Caption: General workflow for quantitative analysis.
Caption: Decision tree for analytical method selection.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
Safety Operating Guide
Safe Disposal of 3-Aminopyridazine-4-carbonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Aminopyridazine-4-carbonitrile. Adherence to these procedures is critical for mitigating potential hazards and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat, flame-retardant antistatic protective clothing[1] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Waste Segregation and Collection:
-
Isolate Waste: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.
-
Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container. Ensure the container is in good condition and free from leaks.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date the waste was first added to the container.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from heat, sparks, and open flames.[2] Access should be restricted to authorized personnel.[1]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Avoid generating dust.
-
Containment: Cover drains to prevent the material from entering waterways.[1]
-
Small Spills: For small spills, carefully take up the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[2]
-
Large Spills: For larger spills, collect, bind, and pump off the spilled material.[1]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the Environmental Health & Safety (EHS) department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Toxicological Data Summary
The following table summarizes key toxicological data for this compound.[1]
| Toxicity Metric | Value | Species |
| LD50 Oral | 100 mg/kg | Not Specified |
| LC50 Inhalation | 0.51 mg/l (4 h) | Not Specified |
| LD50 Dermal | 300 mg/kg | Not Specified |
It is imperative to handle this compound with the utmost care, adhering strictly to the outlined safety and disposal procedures to protect laboratory personnel and the environment.
References
Essential Safety and Operational Guide for 3-Aminopyridazine-4-carbonitrile
This guide provides crucial safety and logistical information for the handling and disposal of 3-Aminopyridazine-4-carbonitrile, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness).[4] Double-gloving is recommended. | To prevent skin contact and potential absorption.[5][6] Nitrile gloves offer good short-term splash protection against a variety of chemicals.[7][8] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[4] A face shield should be worn in addition to goggles if there is a splash hazard.[9] | To protect eyes from dust particles and potential splashes, preventing serious irritation.[5][6] |
| Skin and Body Protection | A fully buttoned laboratory coat must be worn at all times.[4][5] Full-length pants and closed-toe shoes are also required.[5] | To prevent accidental skin exposure to the chemical. |
| Respiratory Protection | All handling of this compound powder should be conducted in a certified chemical fume hood.[5] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator may be necessary.[4][8] | To avoid inhalation of the powdered compound, which may cause respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
-
Preparation :
-
Handling :
-
Work within the fume hood for all manipulations of the solid compound.[4]
-
Use a tared weigh boat for accurate measurement and to minimize dust creation.
-
Carefully transfer the weighed solid into the reaction vessel.
-
Add the solvent slowly to dissolve the compound.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly remove and dispose of contaminated PPE to avoid cross-contamination.[4] Gloves should be removed first, followed by the lab coat and then eye protection.[4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][12]
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.[4]
-
Waste Segregation : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, are to be considered hazardous waste.[4]
-
Containerization : Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.[13]
-
Labeling : The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[13]
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[5] Do not dispose of this chemical down the drain.[13]
Experimental Workflow: Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. lobachemie.com [lobachemie.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
